Hexapeptide-3
Beschreibung
Eigenschaften
Molekularformel |
C32H58N14O11S |
|---|---|
Molekulargewicht |
847.0 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H58N14O11S/c1-58-15-12-21(46-29(56)20(8-11-24(50)51)43-26(53)16(33)6-10-23(48)49)30(57)45-19(7-9-22(34)47)28(55)44-18(5-3-14-41-32(38)39)27(54)42-17(25(35)52)4-2-13-40-31(36)37/h16-21H,2-15,33H2,1H3,(H2,34,47)(H2,35,52)(H,42,54)(H,43,53)(H,44,55)(H,45,57)(H,46,56)(H,48,49)(H,50,51)(H4,36,37,40)(H4,38,39,41)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
RYBWAQANBURYGX-PXQJOHHUSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hexapeptide-3 mechanism of action on SNARE complex
An In-depth Technical Guide to the Mechanism of Action of Hexapeptide-3 on the SNARE Complex
Introduction
This compound, widely known by its trade name Argireline® (also referred to as Acetyl Hexapeptide-8), is a synthetic peptide composed of six amino acids (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2).[1][2] It has garnered significant attention in the cosmetic and dermatological fields as a non-invasive alternative to Botulinum Toxin (BoNT).[3] this compound is rationally designed as a biomimetic of the N-terminal end of the Synaptosomal-Associated Protein 25 (SNAP-25), a critical component of the SNARE protein complex.[4][5]
This technical guide provides a comprehensive overview of the molecular mechanism by which this compound modulates the SNARE complex, detailed experimental protocols for assessing its activity, and quantitative data from key studies. The content is tailored for researchers, scientists, and drug development professionals investigating neuropeptides and their therapeutic or cosmeceutical applications.
The Role of the SNARE Complex in Neurotransmitter Release
The SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex is the core machinery responsible for mediating the fusion of synaptic vesicles with the presynaptic membrane, a critical step for the exocytosis of neurotransmitters like acetylcholine (B1216132).[4][6] In motor neurons, this process triggers muscle contraction. The neuronal SNARE complex is a ternary assembly composed of three key proteins:
-
VAMP (Vesicle-Associated Membrane Protein, or Synaptobrevin): A v-SNARE located on the synaptic vesicle membrane.
-
Syntaxin: A t-SNARE located on the presynaptic plasma membrane.
-
SNAP-25: A t-SNARE anchored to the presynaptic plasma membrane, contributing two alpha-helices to the complex.
The assembly of these proteins into a stable, four-helix bundle pulls the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[2] This process is tightly regulated by calcium ion (Ca²⁺) influx.
This compound: A Competitive Antagonist of the SNARE Complex
This compound exerts its action by directly interfering with the formation of the SNARE complex. Its mechanism is a prime example of competitive antagonism based on structural mimicry.
-
Structural Mimicry: The amino acid sequence of this compound is patterned after the N-terminal domain of SNAP-25.[7] This structural similarity allows it to compete with the native SNAP-25 protein for a position within the SNARE complex assembly.[5]
-
Competitive Inhibition: By occupying one of the binding sites on the nascent SNARE complex, this compound prevents the proper incorporation of native SNAP-25.[4] This leads to the formation of a destabilized and non-functional protein complex.[2][7]
-
Inhibition of Exocytosis: The resulting unstable SNARE complex is incapable of efficiently driving the fusion of synaptic vesicles with the presynaptic membrane.[2] This leads to a significant reduction in Ca²⁺-dependent acetylcholine release at the neuromuscular junction.[3][8]
-
Attenuation of Muscle Contraction: With reduced acetylcholine release, the signal for muscle contraction is diminished. This leads to muscle relaxation, which in turn reduces the appearance of dynamic wrinkles and expression lines on the skin.[6]
Unlike Botulinum Toxin, which proteolytically cleaves SNARE proteins for a long-lasting effect, this compound offers a transient, reversible inhibition, making it a safer alternative for topical applications.[2][3]
Caption: Mechanism of this compound action on the SNARE complex.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified through various in vitro, cellular, and clinical assays. While specific binding affinities (Kd) and IC50 values are not consistently reported in publicly available literature, functional inhibition and efficacy data are available.
| Parameter | Assay Type | Key Findings | Reference |
| SNARE Complex Formation | In Vitro Reconstitution Assay | Visible inhibition of the 75 kDa SNARE complex band formation at 1 mM and 2 mM concentrations. | [9] |
| Neurotransmitter Release | Permeabilized Chromaffin Cells | Significant inhibition of Ca²⁺-stimulated [³H]noradrenaline release with 100 µM of the peptide. | [9] |
| Anti-Wrinkle Efficacy | Clinical Skin Topography | Up to 30% reduction in wrinkle depth after 30 days with a 10% this compound emulsion. | [3][9] |
| Anti-Wrinkle Efficacy | Clinical Skin Topography | A total anti-wrinkle efficacy of 48.9% was observed in the treatment group. | [1][6] |
| Anti-Wrinkle Efficacy | Clinical Skin Topography | Wrinkle volume diminished by 20.6% and length by 15.9% on average after one week. | [5] |
Key Experimental Protocols
The following sections detail the methodologies for two fundamental assays used to characterize the activity of this compound on the SNARE complex.
In Vitro SNARE Complex Assembly Assay
This assay biochemically reconstitutes the formation of the SNARE complex to directly assess the inhibitory effect of this compound.
Objective: To determine if this compound interferes with the physical assembly of the VAMP, Syntaxin, and SNAP-25 proteins into a stable complex.
Materials:
-
Recombinant VAMP (cytosolic domain)
-
Recombinant Syntaxin (cytosolic domain)
-
In vitro transcribed/translated [³⁵S]-labeled SNAP-25
-
This compound (Argireline) stock solution
-
Incubation Buffer (e.g., PBS with 1% Triton X-100)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Methodology:
-
Reaction Setup: In microcentrifuge tubes, combine recombinant VAMP and Syntaxin with [³⁵S]-SNAP-25 in incubation buffer.
-
Inhibitor Addition: Add this compound to the experimental tubes at desired final concentrations (e.g., 1 mM and 2 mM).[9] A vehicle control (no peptide) is essential.
-
Incubation: Incubate the reaction mixtures for 2-4 hours at room temperature or 37°C to allow for complex formation.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer. Crucially, do not boil the samples , as the SNARE complex is heat-sensitive but SDS-resistant.[9] A boiled control sample should be included to show the dissociation of the complex.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled [³⁵S]-SNAP-25.
-
Analysis: The stable SNARE complex will appear as a high-molecular-weight band (approx. 75 kDa).[9] Quantify the band intensity to determine the percentage of inhibition of complex formation in the presence of this compound compared to the control.
Caption: Experimental workflow for the in vitro SNARE assembly assay.
Chromaffin Cell Neurotransmitter Release Assay
This cell-based functional assay measures the exocytosis of neurotransmitters (or their analogs) from a model neurosecretory cell line to assess the biological impact of SNARE complex inhibition.
Objective: To quantify the inhibition of Ca²⁺-dependent exocytosis from chromaffin cells in the presence of this compound.
Materials:
-
Cultured bovine chromaffin cells
-
[³H]-labeled Noradrenaline (as an analog for catecholamines)
-
Loading Buffer (Standard culture medium)
-
Permeabilization Buffer containing Digitonin
-
Wash Buffer (e.g., Potassium Glutamate-based buffer)
-
Basal Release Buffer (Wash Buffer with 5 mM EGTA)
-
Stimulation Buffer (Wash Buffer with 10 µM free Ca²⁺)[9]
-
This compound stock solution
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Cell Culture: Plate chromaffin cells on appropriate culture dishes and allow them to adhere.
-
Loading: Incubate cells with medium containing [³H]-noradrenaline for 1-2 hours to allow uptake into dense-core vesicles.
-
Washing: Gently wash the cells multiple times with Wash Buffer to remove extracellular [³H]-noradrenaline.
-
Permeabilization: Incubate cells for 5-10 minutes in Permeabilization Buffer containing digitonin.[9] This creates pores in the plasma membrane, allowing the entry of this compound and controlled buffers.
-
Peptide Incubation: After permeabilization, incubate the cells with Wash Buffer containing this compound (e.g., 100 µM) or vehicle control for a defined period.
-
Measuring Release:
-
Basal Release: Add Basal Release Buffer and collect the supernatant after 5-10 minutes.
-
Stimulated Release: Replace with Stimulation Buffer (containing this compound or vehicle) and collect the supernatant after 5-10 minutes.
-
-
Cell Lysis: Lyse the remaining cells to measure the total [³H]-noradrenaline that was not released.
-
Quantification: Measure the radioactivity in all collected supernatants and the cell lysate using a liquid scintillation counter.
-
Analysis: Calculate the percentage of [³H]-noradrenaline released (stimulated release divided by total radioactivity) for both control and peptide-treated cells. Determine the percentage of inhibition caused by this compound.
Caption: Experimental workflow for the chromaffin cell release assay.
Conclusion
This compound functions as a competitive inhibitor of SNAP-25, effectively disrupting the formation and stability of the neuronal SNARE complex.[2][4] This interference attenuates neurotransmitter release, leading to a reduction in muscle contraction.[3][9] The data from in vitro and cell-based assays provide a clear biochemical and functional basis for its observed anti-wrinkle effects. For researchers in drug development and cosmetic science, this compound serves as a key example of a rationally designed peptide that modulates a fundamental neurological process. The experimental protocols outlined herein provide a robust framework for evaluating the activity of this and similar SNARE-modulating compounds.
References
- 1. Argireline Peptide: Exploring Molecular Properties and Research Horizons - BELLO Mag [bellomag.com]
- 2. corepeptides.com [corepeptides.com]
- 3. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Discover the best-kept secret ingredient [cosmeticsbusiness.com]
- 6. Synaptic Transmission Research using Acetyl this compound [zeebiz.com]
- 7. researchgate.net [researchgate.net]
- 8. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adenosine Receptors: A Technical Guide to Signaling, Pharmacology, and Therapeutic Potential
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, is a critical signaling molecule that modulates a vast array of physiological and pathophysiological processes. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors represent significant therapeutic targets for a multitude of disorders, including cardiovascular diseases, cancer, inflammatory conditions, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core aspects of adenosine receptor signaling, presents quantitative data for key ligands, details common experimental protocols, and visualizes the intricate signaling pathways.
Core Signaling Pathways of Adenosine Receptors
Adenosine receptors are classic seven-transmembrane domain proteins that couple to heterotrimeric G proteins to initiate downstream signaling cascades. The four subtypes exhibit distinct G protein coupling preferences, leading to diverse cellular responses.[1][2]
-
A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/ₒ proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Additionally, the βγ subunits of the G protein can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][4][5]
-
A₂ₐ and A₂ₑ Receptors: In contrast, the A₂ₐ and A₂ₑ receptors couple to Gₛ proteins.[1][6] This interaction stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[6][7][8] The A₂ₑ receptor can also couple to Gᵩ proteins, activating the PLC pathway.[9]
The differential coupling to G proteins and the resulting modulation of second messenger systems form the basis of the diverse physiological roles of adenosine.
Quantitative Pharmacology of Adenosine Receptor Ligands
The development of selective agonists and antagonists has been instrumental in elucidating the function of each adenosine receptor subtype. The following tables summarize key quantitative data for commonly used research compounds.
| A₁ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |
| Adenosine | ~10-100 | - | Agonist | Various | Binding | [10] |
| NECA | ~6 | 28 | Agonist | Human | Binding | [11] |
| R-PIA | ~1 | - | Agonist | Rat | Binding | [12] |
| DPCPX | ~0.5 | 40 | Antagonist | Human | Binding | [11] |
| A₂ₐ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |
| Adenosine | ~10-200 | - | Agonist | Various | Binding | [10] |
| CGS 21680 | 27 | 55 | Agonist | Human | Binding | [11] |
| NECA | 14 | 28 | Agonist | Human | Binding | [11] |
| ZM 241385 | ~0.5-2 | - | Antagonist | Various | Binding | [13] |
| A₂ₑ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀, µM) | Receptor Type | Species | Assay Type | Reference |
| Adenosine | Low affinity | 24 | Agonist | Human | Functional | [8] |
| NECA | ~1000 | 1.16 | Agonist | Human | cAMP Flux | [14] |
| BAY 60-6583 | - | - | Agonist | - | - | [9] |
| PSB 603 | - | - | Antagonist | - | - | [9] |
| A₃ Receptor Ligands | Affinity (Kᵢ, nM) | Potency (EC₅₀/IC₅₀, nM) | Receptor Type | Species | Assay Type | Reference |
| Adenosine | Low affinity | - | Agonist | Various | Binding | [10] |
| Cl-IB-MECA | ~1 | - | Agonist | Human | - | [15] |
| MRS1191 | - | - | Antagonist | Human | - | [15] |
| MRS1523 | - | - | Antagonist | Human | - | [15] |
Experimental Protocols
The characterization of adenosine receptor function and the screening of novel ligands rely on a variety of robust experimental assays.
Radioligand Binding Assays
Objective: To determine the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor of interest are prepared from cultured cells or tissues.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]CGS 21680 for A₂ₐR) of known affinity and increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Measurement
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of a test compound by measuring its effect on intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the adenosine receptor subtype of interest are cultured.
-
Compound Treatment: Cells are treated with the test compound (for agonist activity) or with a known agonist in the presence of the test compound (for antagonist activity).
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using specific antibodies.
-
Luminescence-based reporter gene assays: Where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP response element (CRE).
-
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for each adenosine receptor subtype.
Conclusion
The intricate signaling networks governed by adenosine receptors present a rich landscape for therapeutic intervention. A thorough understanding of their molecular pharmacology, including the quantitative aspects of ligand-receptor interactions and the details of their downstream signaling cascades, is paramount for the rational design and development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing practical insights into the experimental evaluation of adenosine receptor modulators. Continued research into the nuanced roles of each receptor subtype in health and disease will undoubtedly unveil new opportunities for targeted and effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]
- 9. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. innoprot.com [innoprot.com]
- 15. Adenosine receptor - Wikipedia [en.wikipedia.org]
The Discovery and Development of Argireline Peptide: A Technical Guide
Introduction
In the landscape of cosmetic science, the quest for effective anti-aging solutions has led to the development of numerous innovative ingredients. Among these, the Argireline peptide, chemically known as Acetyl Hexapeptide-8, stands out as a pioneering molecule that offers a topical alternative to more invasive cosmetic procedures. Developed by the Spanish company Lipotec in 2001, Argireline peptide revolutionized the skincare industry by targeting the molecular mechanism of wrinkle formation.[1] This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and scientific validation of the Argireline peptide, tailored for researchers, scientists, and drug development professionals.
Discovery and Rational Design
The development of Argireline peptide was the culmination of over a decade of dedicated research by a multidisciplinary team of scientists at Lipotec, which began in the late 1980s.[1] The primary objective was to create a molecule that could mimic the effects of Botulinum Toxin (BoNT) by modulating muscle contraction, but without its inherent toxicity and the need for injections.
The rational design of Argireline peptide was based on its structural similarity to the N-terminal end of the SNAP-25 (Synaptosomal-associated protein 25), a key protein in the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2][3] The SNARE complex, comprised of the proteins VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25, is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane, leading to muscle contraction.[4] By mimicking a portion of SNAP-25, Argireline peptide was designed to competitively interfere with the formation of a functional SNARE complex, thereby attenuating muscle contraction and reducing the appearance of expression wrinkles.[2][3][4]
The resulting hexapeptide has the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. The N-terminal is acetylated and the C-terminal is amidated to increase its stability and resistance to enzymatic degradation.[5]
Mechanism of Action: Interference with the SNARE Complex
The primary mechanism of action of Argireline peptide is the competitive inhibition of the SNARE complex formation. It mimics the N-terminal domain of SNAP-25 and competes for a position within the complex.[2][3][4] This destabilization of the SNARE complex hinders the efficient release of acetylcholine into the synaptic cleft.[2][3][4] Consequently, muscle contraction is attenuated, leading to a reduction in the depth and appearance of wrinkles caused by repetitive facial muscle movements.
Synthesis of Argireline Peptide
Argireline peptide is synthesized using the Merrifield solid-phase peptide synthesis (SPPS) method, a technique that earned Robert Bruce Merrifield the Nobel Prize in Chemistry in 1984.[2] This method allows for the precise and efficient assembly of amino acids into a peptide chain on an insoluble solid support.
Experimental Protocol: Solid-Phase Peptide Synthesis of Argireline
Materials:
-
Rink Amide resin (solid support)
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
N-terminal acetylation reagent: Acetic anhydride
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt and coupled to the deprotected resin in the presence of DIEA.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Arg, Gln, Met, Glu).
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide is purified by RP-HPLC to achieve high purity.
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
Preclinical In Vitro Studies
A series of in vitro studies have been conducted to validate the mechanism of action and efficacy of Argireline peptide.
Inhibition of SNARE Complex Formation
Objective: To demonstrate the ability of Argireline peptide to interfere with the assembly of the SNARE complex.
Experimental Protocol: In Vitro SNARE Complex Reconstitution Assay
Materials:
-
Recombinant VAMP and Syntaxin proteins
-
In vitro translated [35S]-labeled SNAP-25
-
Argireline peptide solution
-
Incubation buffer
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Recombinant VAMP and Syntaxin are incubated together in the absence or presence of varying concentrations of Argireline peptide.
-
[35S]-labeled SNAP-25 is added to the mixture.
-
The reaction is allowed to proceed to allow for the formation of the SNARE complex.
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE.
-
The formation of the high-molecular-weight SNARE complex is visualized by autoradiography.
-
The intensity of the band corresponding to the SNARE complex is quantified to determine the inhibitory effect of Argireline peptide.
Inhibition of Neurotransmitter Release
Objective: To confirm that the inhibition of SNARE complex formation by Argireline peptide translates to a reduction in neurotransmitter release.
Experimental Protocol: Neurotransmitter Release Assay in Chromaffin Cells
Materials:
-
Cultured chromaffin cells (e.g., from bovine adrenal medulla)
-
[3H]-labeled noradrenaline
-
Argireline peptide solution
-
High potassium (K+) stimulation buffer
-
Scintillation counter
Procedure:
-
Chromaffin cells are cultured and loaded with [3H]-noradrenaline.
-
The cells are pre-incubated with or without Argireline peptide.
-
Neurotransmitter release is stimulated by depolarization with a high K+ buffer.
-
The amount of [3H]-noradrenaline released into the supernatant is measured using a scintillation counter.
-
The percentage inhibition of neurotransmitter release by Argireline peptide is calculated.
Clinical Efficacy and Safety
The anti-wrinkle efficacy of Argireline peptide has been evaluated in several clinical studies.
Reduction of Wrinkle Depth
Objective: To quantify the reduction in wrinkle depth following topical application of a formulation containing Argireline peptide.
Experimental Protocol: Clinical Evaluation of Anti-Wrinkle Efficacy
Methodology:
-
Subjects: Healthy female volunteers with periorbital wrinkles (crow's feet).
-
Treatment: An oil-in-water (O/W) emulsion containing a specified concentration of Argireline peptide is applied to one periorbital area, while a placebo emulsion is applied to the contralateral side, twice daily for a defined period (e.g., 30 days).
-
Evaluation: Skin topography is analyzed at baseline and at the end of the treatment period using silicone replicas of the periorbital area.
-
Analysis: The silicone replicas are analyzed using profilometry (e.g., confocal microscopy or laser scanning) to measure changes in wrinkle depth, volume, and other parameters.
Quantitative Data from Clinical Studies
| Study Parameter | Concentration of Argireline | Duration of Treatment | Results |
| Wrinkle Depth Reduction | 10% in O/W emulsion | 30 days | Up to 30% reduction |
| Wrinkle Volume Reduction | 2% solution | 7 days | 20.6% reduction |
| Wrinkle Length Reduction | 2% solution | 7 days | 15.9% reduction |
Table 1: Summary of quantitative data from clinical studies on the efficacy of Argireline peptide.
Safety and Tolerability
In the conducted clinical trials, formulations containing Argireline peptide have been shown to be well-tolerated, with no significant adverse effects such as skin irritation or allergic reactions reported.
Conclusion
The Argireline peptide represents a significant advancement in the field of cosmetic science, offering a topically applied, safe, and effective alternative for the reduction of expression wrinkles. Its development, based on a rational design approach targeting the SNARE complex, is a testament to the power of understanding fundamental biological processes to create innovative skincare solutions. The robust body of in vitro and clinical data supports its mechanism of action and efficacy. As research continues, further advancements in formulation and delivery systems may enhance its penetration and bioavailability, unlocking even greater potential for this remarkable peptide.
References
An In-depth Technical Guide to Acetyl Hexapeptide-3: Structure, Properties, and Mechanism
Introduction
Acetyl Hexapeptide-3, commercially known as Argireline, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties.[1][2] It is a fragment of SNAP-25 (Synaptosomal-Associated Protein 25), a substrate of Botulinum Toxin (Botox).[1] Unlike Botulinum Toxin, Acetyl this compound is a non-toxic compound that can be applied topically to reduce the appearance of expression lines, particularly around the forehead and eyes.[1][2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental evidence supporting its efficacy.
Chemical Structure and Physicochemical Properties
Chemical Structure
Acetyl this compound is a synthetic hexapeptide with the N-terminus acetylated and the C-terminus amidated.[2][4] This modification is believed to enhance its stability and skin permeation.[5]
-
IUPAC Name : N-acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-argininamide[7]
Physicochemical Properties
The key physicochemical properties of Acetyl this compound are summarized in the table below. These characteristics are crucial for its formulation into cosmetic and therapeutic products.
| Property | Value | References |
| Chemical Formula | C34H60N14O12S | [7][9] |
| Molar Mass | 888.99 g/mol | [][9] |
| Appearance | White Solid / Lyophilized Powder | [][11] |
| Purity (Typical) | ≥95% - >99% | [4][11] |
| Solubility | Soluble in water and DMSO. | [][12] |
| Melting Point | 202.7-205.7°C | [][] |
| Storage Conditions | Store at -20°C, protected from moisture. | [4][12] |
| Stability | Stable for ≥4 years at -20°C. Stable at 25°C, but degradation observed at 40°C and 60°C. | [3][4] |
Synthesis and Purification
The synthesis of Acetyl this compound can be achieved through various peptide synthesis strategies, including full solution-phase synthesis or a combination of solid-phase and solution-phase methods to enable commercial-scale production with high purity.[13][14][15]
A common approach involves a fragment coupling strategy to optimize yield and minimize impurities.[13][14] For instance, a "3+2+1" fragment coupling in solution has been reported, achieving a high overall yield and purity.[13][14] Another patented method utilizes a hybrid approach where peptide fragments are synthesized on a solid-phase resin, cleaved, and then further amidated and deprotected in a solution phase, resulting in high yields (67.5-70%).[15]
Purification is a critical step to ensure the removal of byproducts and truncated sequences. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for purifying the final peptide product to a high degree of homogeneity.[13][16]
Mechanism of Action
Inhibition of the SNARE Complex
The primary mechanism of action for Acetyl this compound is the competitive inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][9][17] This protein complex is essential for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, a critical step in Ca²⁺-dependent exocytosis.[6][17]
In motor neurons, the SNARE complex is composed of three proteins: VAMP (vesicle-associated membrane protein) on the synaptic vesicle, and Syntaxin and SNAP-25 on the plasma membrane.[1] The formation of this complex brings the vesicle and plasma membranes into close proximity, driving the release of the neurotransmitter acetylcholine (B1216132) into the synaptic cleft. This acetylcholine then binds to receptors on the muscle cell, causing it to contract.
Acetyl this compound mimics the N-terminal end of the SNAP-25 protein and therefore competes for a position within the SNARE complex. By binding to Syntaxin, it destabilizes the formation of a functional SNARE complex.[1][6] This interference leads to an inefficient release of acetylcholine, resulting in the attenuation of muscle contraction and relaxation of facial muscles, which in turn reduces the appearance of expression wrinkles.[1][17]
Experimental Evidence and Protocols
In Vitro Efficacy
-
Inhibition of Neurotransmitter Release : Studies have demonstrated that Acetyl this compound can inhibit the release of neurotransmitters from neuronal and neuroendocrine cells. This validates its proposed mechanism of action at a cellular level.[4][18]
-
Cellular Effects : The peptide has also been studied for its effects on various cell lines, providing data on its cytotoxic potential.[18]
| Assay | Cell Type | Endpoint | Result | Reference |
| Neurotransmitter Release | Permeabilized Chromaffin Cells | Inhibition of Calcium-Induced Norepinephrine Release | IC50 = 110 μM | [4] |
| Antiproliferation | Human Embryonic Kidney (HEK-293) | Cell Viability | IC50 = 34.86 μM | [18] |
| Antiproliferation | Neuroblastoma (IMR-32) | Cell Viability | IC50 = 68.46 μM | [18] |
This protocol outlines a method to measure the inhibition of stimulated neurotransmitter release, adapted from descriptions of similar assays.[4]
-
Cell Culture : Culture a suitable chromaffin cell line (e.g., PC12) or primary adrenal chromaffin cells under standard conditions (37°C, 5% CO₂).
-
Cell Loading : Incubate cells with a radiolabeled neurotransmitter precursor (e.g., ³H-norepinephrine) for 2-4 hours to allow for uptake and storage in vesicles.
-
Permeabilization : Wash the cells and permeabilize the plasma membrane using a mild detergent like digitonin. This allows controlled access to the cell interior while keeping vesicular membranes intact.
-
Peptide Incubation : Incubate the permeabilized cells with varying concentrations of Acetyl this compound (or vehicle control) for 30-60 minutes.
-
Stimulation of Release : Trigger neurotransmitter release by adding a buffered solution containing a high concentration of Ca²⁺ (e.g., 10 µM).
-
Quantification : Collect the supernatant (extracellular medium) and lyse the remaining cells. Measure the radioactivity in both fractions using a scintillation counter.
-
Data Analysis : Calculate the percentage of total catecholamine released for each condition. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
In Vivo / Clinical Efficacy
Clinical studies on human volunteers have confirmed the anti-wrinkle efficacy of topically applied Acetyl this compound. The primary method for objective evaluation is the analysis of skin topography using silicone replicas.[19][20]
| Study Design | Concentration | Duration | Endpoint | Result | References |
| Healthy Female Volunteers | 10% in O/W emulsion | 30 days | Wrinkle Depth Reduction | Up to 30% reduction | [21] |
| Healthy Female Volunteers | 5% semi-solid formulation | 30 days (twice daily) | Periorbital Rhytids Improvement | 27% improvement | [2][11] |
| Chinese Subjects | N/A | 4 weeks | Total Anti-Wrinkle Efficacy (vs. placebo) | 48.9% efficacy | [3][21] |
This protocol describes a standard method for quantifying changes in skin wrinkles.[19]
-
Subject Recruitment : Recruit subjects who meet the inclusion criteria (e.g., presence of mild to moderate periorbital or forehead wrinkles). Obtain informed consent.
-
Baseline Measurement (Day 0) :
-
Acclimatize subjects to the room conditions (temperature and humidity).
-
Clean the target skin area (e.g., around the eyes).
-
Apply a fast-curing silicone material to the skin to create a negative impression of the skin surface.
-
Carefully remove the replica once cured.
-
-
Product Application : Provide subjects with the test formulation (containing Acetyl this compound) and a placebo formulation for application to contralateral sides of the face, twice daily for the study duration (e.g., 30 days). This is a double-blind, randomized, split-face study design.
-
Final Measurement (e.g., Day 30) : Repeat the process of creating silicone replicas from the same skin areas as at baseline.
-
Image Analysis :
-
Illuminate the replicas with low-angle light to cast shadows in the wrinkles.
-
Capture digital images of the illuminated replicas using a high-resolution camera.
-
Use specialized image analysis software to analyze the topography. Parameters such as average wrinkle depth, total wrinkled area, and skin roughness (Ra, Rz) are calculated.
-
-
Statistical Analysis : Compare the percentage change in wrinkle parameters from baseline to the final time point between the active and placebo-treated sites using appropriate statistical tests (e.g., paired t-test).
Analytical Methodologies
RP-HPLC is the primary analytical technique for assessing the purity of Acetyl this compound and for its quantification in cosmetic formulations.[3][22]
-
System : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation :
-
Standard : Prepare a stock solution of Acetyl this compound reference standard in Mobile Phase A (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.
-
Formulation : Accurately weigh a sample of the cosmetic product, extract the peptide using a suitable solvent, centrifuge to remove excipients, and dilute the supernatant with Mobile Phase A.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 214-220 nm.[3]
-
Column Temperature : 25-30°C.
-
Injection Volume : 20 µL.
-
Gradient Elution : A typical gradient would be:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B.
-
35-40 min: Wash with 95% B.
-
40-45 min: Re-equilibrate with 5% B.
-
-
-
Data Analysis : Identify the Acetyl this compound peak by comparing its retention time to the standard. Calculate purity based on the peak area percentage. Quantify the peptide concentration in formulations by comparing the peak area to the calibration curve.
Conclusion
Acetyl this compound is a well-characterized synthetic peptide with a clear mechanism of action involving the inhibition of the SNARE complex and subsequent reduction in neurotransmitter release. This mechanism provides a biochemical basis for its observed clinical efficacy in reducing expression wrinkles. Supported by both in vitro and in vivo data, it represents a significant, non-invasive topical alternative to injectable neurotoxins for anti-aging applications. The established analytical methods, such as HPLC, ensure its quality control and quantification in final formulations, making it a reliable ingredient for researchers and drug development professionals in the dermatological space.
References
- 1. thetoxicfreefoundation.com [thetoxicfreefoundation.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ijrpr.com [ijrpr.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. corepeptides.com [corepeptides.com]
- 6. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 9. corepeptidesusa.com [corepeptidesusa.com]
- 11. Acetyl this compound Argireline 200mg - Proven Purity | Peptide Sciences | Egypt Vitamins [egyptvitamins.com]
- 12. Factory Supply Cosmetic Grade Acetyl this compound Anti-Wrinkle Powder [daynatural.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2020085778A1 - Process for preparing acetyl this compound - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. biotechpeptides.com [biotechpeptides.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. [PDF] A New Anti-Wrinkle Peptide ( Acetyl this compound ) Argireline : Inhibits Wrinkle Formation | Semantic Scholar [semanticscholar.org]
- 20. scielo.br [scielo.br]
- 21. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
Hexapeptide-3 as a SNAP-25 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, also known as Acetyl this compound and often referred to by its trade name Argireline, is a synthetic peptide that has garnered significant attention for its potential as a modulator of neurotransmitter release.[1][2] Structurally, it is a fragment of the N-terminal end of the synaptosomal-associated protein 25 (SNAP-25), a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2] This complex is fundamental to the process of vesicle fusion with the presynaptic membrane, a critical step in the release of neurotransmitters such as acetylcholine (B1216132).[2][3] this compound is proposed to act as a competitive inhibitor of SNAP-25, thereby interfering with the assembly of the SNARE complex and subsequently reducing neurotransmitter release.[2][3] This mechanism of action has led to its investigation for various applications, most notably in cosmetics for the reduction of expression wrinkles, and it presents a safer, non-toxic alternative to Botulinum Toxin (BoNT).[2][4]
Mechanism of Action: Inhibition of the SNARE Complex
The primary mechanism of action of this compound is its interference with the formation of the ternary SNARE complex.[3][5] This complex is composed of three proteins: SNAP-25 and syntaxin, which are located on the presynaptic plasma membrane (t-SNAREs), and synaptobrevin (also known as vesicle-associated membrane protein or VAMP), which is found on the synaptic vesicle membrane (v-SNARE).[6][7] The "zippering" of these three proteins brings the vesicle and plasma membranes into close apposition, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[6][8]
This compound mimics the N-terminal region of SNAP-25 and competes for a position within the SNARE complex.[2] By occupying this position, it destabilizes the formation of the functional SNARE complex, leading to a reduction in the efficiency of vesicle docking and fusion.[3][4] This ultimately results in a decreased release of neurotransmitters, such as acetylcholine at the neuromuscular junction, leading to a relaxation of muscle contractions.[2]
Quantitative Data
The inhibitory effect of this compound on neurotransmitter release has been quantified in cell-based assays. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Type | Assay Description | Reference |
| IC50 | 110 µM | Permeabilized Chromaffin Cells | Inhibition of calcium-induced norepinephrine (B1679862) release. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound.
In Vitro SNARE Complex Assembly Assay (FRET-based)
This assay measures the ability of this compound to inhibit the formation of the SNARE complex in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).
a. Recombinant SNARE Protein Expression and Purification:
-
Express recombinant, soluble versions of synaptobrevin-2, syntaxin-1A, and SNAP-25B in E. coli (e.g., BL21(DE3) strain).
-
Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
b. Fluorescent Labeling of SNARE Proteins:
-
Label syntaxin-1A with a donor fluorophore (e.g., Cy3) and synaptobrevin-2 with an acceptor fluorophore (e.g., Cy5) at specific cysteine residues introduced via site-directed mutagenesis.
-
Remove excess, unconjugated dyes by dialysis or size-exclusion chromatography.
c. FRET Assay Protocol:
-
In a microplate reader, combine fluorescently labeled syntaxin-1A and unlabeled SNAP-25B in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).
-
Add varying concentrations of this compound to the wells.
-
Initiate the assembly by adding fluorescently labeled synaptobrevin-2.
-
Monitor the FRET signal over time by exciting the donor fluorophore (Cy3) and measuring the emission of both the donor and acceptor (Cy5) fluorophores.
-
An increase in the acceptor fluorescence and a corresponding decrease in the donor fluorescence indicate SNARE complex formation.
-
Calculate the initial rate of SNARE complex assembly for each this compound concentration.
-
Determine the IC50 value by plotting the rate of assembly against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Catecholamine Release Assay from Permeabilized Chromaffin Cells
This assay assesses the functional effect of this compound on exocytosis in a cellular context.
a. Chromaffin Cell Culture and Permeabilization:
-
Culture bovine adrenal chromaffin cells on collagen-coated plates.
-
To allow the entry of this compound, permeabilize the cells with a low concentration of a detergent like digitonin (B1670571) or with streptolysin-O.
b. Catecholamine Release Assay Protocol:
-
Pre-incubate the permeabilized cells with varying concentrations of this compound in a low-calcium buffer for a defined period.
-
Stimulate exocytosis by adding a high-calcium buffer (e.g., containing 10 µM free Ca²⁺).
-
Collect the supernatant at different time points.
-
Quantify the amount of released catecholamines (norepinephrine and epinephrine) in the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Lyse the cells at the end of the experiment to determine the total remaining catecholamine content.
-
Express the released catecholamines as a percentage of the total cellular content.
-
Determine the IC50 value by plotting the percentage of inhibition of catecholamine release against the logarithm of the this compound concentration.
Acetylcholine Release Assay from Neuronal Cell Culture
This assay evaluates the effect of this compound on the release of a key neurotransmitter involved in muscle contraction.
a. Neuronal Cell Culture:
-
Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons that release acetylcholine.
-
Differentiate the cells to a neuronal phenotype if necessary.
b. Acetylcholine Release Assay Protocol:
-
Incubate the neuronal cells with varying concentrations of this compound.
-
Depolarize the cells to stimulate acetylcholine release using a high concentration of potassium chloride (KCl) or a cholinergic agonist.
-
Collect the cell culture supernatant.
-
Measure the concentration of acetylcholine in the supernatant using a sensitive method such as HPLC with electrochemical detection or a commercially available acetylcholine assay kit.
-
Normalize the acetylcholine release to the total protein content of the cells.
-
Determine the inhibitory effect of this compound by comparing the acetylcholine release in treated cells to untreated controls.
Visualizations
Signaling Pathway of SNARE-Mediated Vesicle Fusion and Inhibition by this compound
Caption: this compound competitively inhibits SNAP-25, disrupting SNARE complex assembly and neurotransmitter release.
Experimental Workflow for In Vitro SNARE Assembly FRET Assay
Caption: Workflow for determining this compound's IC50 on SNARE complex assembly using a FRET-based assay.
Logical Relationship of this compound's Competitive Inhibition
Caption: this compound competes with SNAP-25, leading to a non-functional complex and inhibited neurotransmitter release.
References
- 1. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 2. Acetyl this compound (Argireline) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 3. corepeptides.com [corepeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. Frontiers | SNARE Regulatory Proteins in Synaptic Vesicle Fusion and Recycling [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential N- to C-terminal SNARE complex assembly drives priming and fusion of secretory vesicles - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Hexapeptide-3: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in vitro studies investigating the efficacy of Hexapeptide-3 (also known as Argireline and Acetyl Hexapeptide-8). This compound, a synthetic peptide composed of six amino acids (Ac-EEMQRR-NH2), has been prominently studied for its potential to modulate neuromuscular activity.[1][2] The primary mechanism of action involves the competitive inhibition of the SNARE complex, a critical component in neurotransmitter release.[3][4] This guide synthesizes key quantitative data from various studies, details the experimental protocols used to assess its efficacy, and provides visual representations of its mechanism and relevant experimental workflows.
Core Mechanism of Action: SNARE Complex Inhibition
The foundational mechanism of this compound's activity lies in its structural similarity to the N-terminal end of the SNAP-25 protein (Synaptosomal-associated protein 25).[5][6] SNAP-25 is an integral component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which also includes VAMP (Vesicle-Associated Membrane Protein) and Syntaxin (B1175090). This protein complex is essential for mediating the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, a calcium-dependent process that results in the release of neurotransmitters like acetylcholine (B1216132) into the synaptic cleft.[3][6]
By mimicking a portion of SNAP-25, this compound competes for a position within the SNARE complex, effectively destabilizing it.[2][6] This interference prevents the efficient fusion of vesicles and subsequently reduces the release of acetylcholine, leading to an attenuation of muscle contraction.[][] This mechanism is conceptually similar to that of Botulinum Neurotoxins (BoNTs), though this compound does not cause permanent proteolytic cleavage of the SNARE proteins and thus has a transient and less potent effect.[1][5]
Quantitative Efficacy Data
The in vitro efficacy of this compound has been quantified across several key functional assays. The data highlights its dose-dependent effects on neurotransmitter release, SNARE complex assembly, and cellular proliferation.
| Assay Type | Cell/System Model | Key Parameter | Concentration | Result | Citation |
| Neurotransmitter Release | Permeabilized Chromaffin Cells | Norepinephrine Release | 110 µM | IC50 (50% inhibition) | |
| Neurotransmitter Release | In Vitro Model | Neurotransmitter Release | Not specified | Potency similar to BoNT A | [9][10] |
| SNARE Complex Formation | Recombinant Proteins | Complex Assembly | 1 mM | Inhibition observed | [9] |
| SNARE Complex Formation | Recombinant Proteins | Complex Assembly | 2 mM | Stronger inhibition | [9] |
| Cell Viability/Proliferation | Human Neuroblastoma (IMR-32) & other cell lines | Antiproliferative Effect | 100 µM | 67% inhibition | [2] |
| Wrinkle Reduction (Clinical) | Human Volunteers (O/W Emulsion) | Wrinkle Depth Reduction | 10% | Up to 30% reduction after 30 days | [9][10] |
| Wrinkle Reduction (Clinical) | Chinese Subjects | Anti-Wrinkle Efficacy | Not specified | 48.9% total efficacy | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the primary in vitro assays used to characterize the efficacy of this compound.
SNARE Complex Formation Assay
This assay directly evaluates the peptide's ability to interfere with the assembly of the core SNARE machinery.
Objective: To quantify the inhibitory effect of this compound on the in vitro reconstitution of the SNARE complex.
Methodology:
-
Protein Expression: Recombinant VAMP and syntaxin proteins are expressed and purified. SNAP-25 is generated via in vitro translation incorporating a radiolabel, such as [³⁵S]methionine, for detection.
-
Complex Assembly: The three recombinant proteins (VAMP, syntaxin, and [³⁵S]SNAP-25) are incubated together under conditions that favor SNARE complex formation (e.g., neutral pH buffer at 37°C).
-
Inhibitor Addition: Parallel reactions are set up containing varying concentrations of this compound (e.g., 0.1 mM to 2 mM). A control reaction contains the vehicle buffer.
-
Analysis: The reaction products are analyzed by SDS-PAGE. The assembled SNARE complex is a high-molecular-weight, SDS-resistant band.
-
Detection: The gel is dried and exposed to autoradiography film or a phosphorimager screen to visualize the radiolabeled SNAP-25 within the complex.
-
Quantification: The intensity of the SNARE complex band is quantified using densitometry. A decrease in band intensity in the presence of this compound indicates inhibition.[9]
Neurotransmitter Release Assay
This cell-based assay provides a functional readout of SNARE complex inhibition by measuring the exocytosis of neurotransmitters. Chromaffin cells are often used as they are an excellent model for Ca²⁺-dependent catecholamine release.[12]
Objective: To measure the dose-dependent inhibition of stimulated neurotransmitter release by this compound.
Methodology:
-
Cell Culture: Culture chromaffin cells (e.g., from adrenal medulla) or a suitable neurosecretory cell line.
-
Permeabilization: Cells are permeabilized using a mild detergent (e.g., digitonin) or mechanical disruption. This creates pores in the plasma membrane, allowing controlled access to the cell interior while keeping the secretory vesicles intact.
-
Pre-incubation: The permeabilized cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: Neurotransmitter release is triggered by adding a buffered solution containing a high concentration of Ca²⁺. A basal release control is included with a Ca²⁺-free buffer.
-
Sample Collection: After a short incubation period (minutes), the supernatant containing the released neurotransmitters (e.g., norepinephrine) is collected.
-
Quantification: The amount of neurotransmitter in the supernatant is quantified using a sensitive detection method, such as an ELISA, HPLC, or a fluorometric assay.
-
Data Analysis: The stimulated release is calculated by subtracting the basal release. The inhibitory effect of this compound is expressed as a percentage of the control (vehicle-treated) stimulated release. An IC₅₀ value can be calculated from the dose-response curve.
Cell Viability and Cytotoxicity Assay
It is critical to assess whether the observed effects of a compound are due to its specific mechanism or general cellular toxicity.
Objective: To determine the effect of this compound on the viability and proliferation of relevant cell lines (e.g., fibroblasts, keratinocytes, neuronal cells).
Methodology:
-
Cell Seeding: Plate cells (e.g., human skin fibroblasts, HEK-293, IMR-32) in a 96-well microplate at a predetermined density and allow them to adhere overnight.[12]
-
Treatment: Replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0.01 µM to 100 µM). Include untreated controls and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).[12]
-
Assay Reagent Addition: Add a viability reagent, such as MTT, XTT, or a formazan-based solution (e.g., EZ4U).[12][13] These reagents are converted by mitochondrial dehydrogenases in living cells into a colored formazan (B1609692) product.
-
Final Incubation: Incubate for an additional period (e.g., 2-5 hours) to allow for color development.[12]
-
Measurement: If using MTT, a solubilization step is required. For other reagents, the absorbance of the colored product is measured directly using a microplate reader at the appropriate wavelength (e.g., 492 nm).[12]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. An IC₅₀ for cytotoxicity can be determined from the dose-response curve.
In Vitro Collagen Contraction Assay
While direct muscle contraction assays are complex, a fibroblast-mediated collagen contraction assay can serve as a model for tissue-tightening effects, relevant to skin mechanics.
Objective: To assess the influence of this compound on the ability of dermal fibroblasts to contract a 3D collagen matrix.
Methodology:
-
Cell Preparation: Harvest human dermal fibroblasts and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.[14]
-
Lattice Preparation: Prepare a cell-collagen mixture by combining the cell suspension with a cold, neutralized Type I collagen solution.
-
Gel Polymerization: Dispense the mixture into a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization of the collagen gel, embedding the fibroblasts within the matrix.[14]
-
Treatment: After polymerization, add culture medium containing different concentrations of this compound or vehicle control on top of each gel.
-
Contraction: The gels can be left attached to the well (restrained model) or gently detached from the sides and bottom to float freely in the medium (unrestrained model).[14][15]
-
Image Acquisition: At regular time intervals (e.g., 0, 24, 48 hours), photograph each well from above with a ruler for scale.
-
Data Analysis: Use image analysis software to measure the area of the collagen gel at each time point. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area. The effect of this compound is compared to the vehicle control.
Conclusion
The in vitro evidence robustly supports the primary mechanism of action for this compound as a competitive inhibitor of the SNARE complex. Data from reconstituted systems and cell-based assays consistently demonstrate its ability to interfere with SNARE assembly and subsequently inhibit Ca²⁺-dependent neurotransmitter release.[9] Cytotoxicity studies indicate that these effects are not primarily due to general cell toxicity at effective concentrations.[2] These foundational studies provide a strong rationale for its application in fields aiming to modulate peripheral neuromuscular activity. The protocols detailed herein offer a standardized framework for further investigation and validation of this compound and novel derivatives.
References
- 1. corepeptides.com [corepeptides.com]
- 2. aestheticcosmetology.com [aestheticcosmetology.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. shadabchow.com [shadabchow.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Mechanisms and Classification of Bioactive Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. thermofisher.com [thermofisher.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Initial Research Findings on Argireline's Anti-Wrinkle Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research findings concerning the anti-wrinkle efficacy of Argireline (Acetyl Hexapeptide-8). It consolidates quantitative data from key studies, details the experimental protocols utilized to assess its mechanism of action and clinical effectiveness, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the SNARE Complex
Argireline is a synthetic hexapeptide designed as a mimic of the N-terminal end of the SNAP-25 protein.[1] Its primary anti-wrinkle effect is attributed to its ability to interfere with the formation and stability of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex.[2] This protein complex is essential for the exocytosis of neurotransmitters, specifically acetylcholine, at the neuromuscular junction.[1]
By competing with the natural SNAP-25 protein for a position within the SNARE complex, Argireline destabilizes its formation.[1] This disruption attenuates the release of acetylcholine, leading to a reduction in muscle contraction.[1][2] The subsequent relaxation of facial muscles diminishes the appearance of expression lines and wrinkles.[1]
Signaling Pathway of Argireline's Interference with the SNARE Complex
The following diagram illustrates the mechanism by which Argireline inhibits neurotransmitter release.
Quantitative Data on Anti-Wrinkle Efficacy
Multiple studies have quantified the anti-wrinkle effects of Argireline. The following tables summarize the key findings.
Table 1: In Vivo (Human) Studies on Wrinkle Reduction
| Study Reference | Argireline Concentration | Vehicle | Duration of Treatment | Number of Subjects | Key Findings |
| Blanes-Mira et al., 2002 | 10% | Oil/Water (O/W) Emulsion | 30 days | 10 healthy women | Up to 30% reduction in wrinkle depth.[2] |
| Wang et al., 2013 | Not specified | Placebo | 4 weeks | 60 Chinese subjects | Total anti-wrinkle efficiency of 48.9% in the Argireline group versus 0% in the placebo group. |
| Ruiz et al. | Not specified | Emulsion | Not specified | 20 subjects | Significant reduction of wrinkles ranging from 41.83% to 78.25%. |
| Depology Clinical Trial | 10% Complex | Serum | 4 weeks | 20 Korean women | 7.2% decrease in wrinkle indentation and a 45.68% increase in skin moisture. |
Table 2: In Vitro Studies
| Study Reference | Assay Type | Cell Line/System | Argireline Concentration | Key Findings |
| Blanes-Mira et al., 2002 | SNARE Complex Formation | Recombinant VAMP, Syntaxin, and in vitro translated [35S]SNAP-25 | 1-2 mM | Dose-dependent prevention of SNARE complex formation.[3] |
| Blanes-Mira et al., 2002 | Neurotransmitter Release | Permeabilized Chromaffin Cells | Not specified | Significant inhibition of neurotransmitter release.[2] |
| Grosicki et al., 2014 | Cytotoxicity (EZ4U assay) | HEK-293, IMR-32, HSF | 0.01 µM - 100 µM | Dose-dependent antiproliferative effects, but at significantly higher concentrations than doxorubicin.[4] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the efficacy and mechanism of action of Argireline.
In Vitro SNARE Complex Reconstitution and Inhibition Assay
This assay evaluates the direct effect of Argireline on the assembly of the SNARE protein complex.
-
Materials:
-
Recombinant VAMP and Syntaxin proteins.
-
In vitro transcribed and translated [35S]SNAP-25.
-
Argireline peptide solution.
-
Incubation buffer.
-
SDS-PAGE buffer and gels.
-
Fluorographic detection system.
-
-
Protocol:
-
Equimolar amounts of recombinant VAMP and syntaxin are incubated in the absence or presence of varying concentrations of Argireline (e.g., 1 mM, 2 mM) for 2 hours at 4°C.[5]
-
[35S]-labeled SNAP-25 is then added to the mixture, and the reaction proceeds for an additional 3 hours at 4°C.[5]
-
The assembly of the SNARE complex is stopped by the addition of SDS-PAGE sample buffer.[6]
-
The samples are analyzed by SDS-PAGE on a 12% gel.[6]
-
The formation of the heat-sensitive, SDS-resistant 75 kDa SNARE complex is detected via fluorography.[3][5]
-
Inhibition is quantified by the reduction in the intensity of the 75 kDa band in the presence of Argireline compared to the control.[3]
-
In Vitro Catecholamine Release Assay from Permeabilized Chromaffin Cells
This assay assesses the ability of Argireline to inhibit neurotransmitter release from cultured cells.
-
Cell Culture and Permeabilization:
-
Bovine adrenal chromaffin cells are cultured.
-
Cells are permeabilized using a low concentration of digitonin, which renders the plasma membrane leaky while keeping the exocytotic machinery intact.
-
-
Catecholamine Release Assay:
-
Permeabilized cells are incubated with a buffer containing varying concentrations of free calcium to stimulate exocytosis.
-
The effect of Argireline is tested by pre-incubating the permeabilized cells with the peptide before calcium stimulation.
-
The amount of catecholamine (e.g., norepinephrine, epinephrine) released into the supernatant is measured.[7]
-
Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[7]
-
Clinical Efficacy Study for Periorbital Wrinkles
The following diagram outlines a typical workflow for a clinical trial assessing the anti-wrinkle effects of Argireline.
-
Study Design: A common design is a randomized, double-blind, placebo-controlled study.[8]
-
Subject Population: Typically involves healthy female subjects, aged 35-60, with mild to moderate facial lines and wrinkles.[8][9]
-
Treatment Protocol: Subjects are randomized to apply either a serum containing Argireline or a placebo serum to the target area (e.g., periorbital wrinkles) twice daily for a specified period (e.g., 4-12 weeks).[8]
-
Efficacy Assessment:
-
Clinical Grading: A dermatologist evaluates expression lines and wrinkles at various time points.[8]
-
Instrumental Analysis:
-
Silicone Replicas: Negative impressions of the skin surface are taken at baseline and at the end of the study.[10][11] These replicas are then analyzed using techniques like profilometry or computerized image analysis to measure changes in wrinkle depth, roughness, and other topographical parameters.[10][12]
-
3D Imaging Systems: Systems like VISIA® or 3D PRIMOS CR are used to capture high-resolution images of the skin surface for objective wrinkle analysis.[8][13]
-
-
Self-Assessment Questionnaires: Subjects provide their perception of the product's efficacy and tolerability.[8]
-
In Vitro Cytotoxicity Assay
This assay is crucial for determining the safety profile of Argireline.
-
Cell Lines: A panel of cell lines is typically used, including human embryonic kidney (HEK-293), human neuroblastoma (IMR-32), and human primary skin fibroblasts (HSF).[4]
-
Protocol (Formazan-based assay, e.g., EZ4U):
-
Cells are seeded in 96-well plates at a specific density (e.g., 1-2 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[4]
-
The culture medium is replaced with a medium containing various concentrations of Argireline (e.g., 0.01 µM to 100 µM).[4]
-
Cells are incubated with Argireline for a specified period (e.g., 48 hours).[4]
-
A labeling mixture (e.g., EZ4U) is added, which is converted by metabolically active cells into a colored formazan (B1609692) dye.
-
After a further incubation period (e.g., 5 hours), the absorbance is measured using a microplate reader.[4]
-
The IC50 (half-maximal inhibitory concentration) is calculated to quantify the cytotoxicity.[4]
-
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. doctorsheltonsolution.com [doctorsheltonsolution.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Skin replica analysis of photodamaged skin after therapy with tretinoin emollient cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-wrinkle effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Palmitoyl (B13399708) Hexapeptide-12
Introduction
Palmitoyl Hexapeptide-12 is a synthetic lipopeptide that has garnered significant interest in dermatology and cosmetic science for its bioactive properties, particularly in combating the signs of cutaneous aging. It is composed of a six-amino-acid peptide sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a fragment of the human elastin (B1584352) protein. This peptide is conjugated to palmitic acid, a saturated fatty acid, to enhance its lipophilicity, thereby improving its stability and penetration through the stratum corneum to the deeper layers of the skin.[1]
Functioning as a matrikine—a messenger peptide derived from the degradation of extracellular matrix (ECM) proteins—Palmitoyl Hexapeptide-12 regulates cellular activity by interacting with specific cell surface receptors.[2] Its primary mechanism of action involves stimulating dermal fibroblasts, which are responsible for synthesizing essential ECM components such as collagen and elastin.[2][3] This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of Palmitoyl Hexapeptide-12, supported by quantitative data and detailed experimental protocols.
Chemical and Physical Properties
Palmitoyl Hexapeptide-12 is structurally defined by its amino acid sequence and the attached palmitoyl group.
-
IUPAC Name: 2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
-
Amino Acid Sequence: Val-Gly-Val-Ala-Pro-Gly (VGVAPG)
-
CAS Number: 171263-26-6
-
Molecular Formula: C₃₈H₆₈N₆O₈
-
Molecular Weight: 737.0 g/mol [4]
The palmitoylation of the VGVAPG sequence is a critical structural modification that increases the molecule's hydrophobicity, facilitating its delivery across the skin barrier.[5]
Mechanism of Action and Signaling Pathways
Palmitoyl Hexapeptide-12 exerts its biological effects through several interconnected mechanisms, primarily centered on the stimulation of dermal fibroblasts and the maintenance of the extracellular matrix.
3.1 Stimulation of Fibroblast Activity and ECM Synthesis
The VGVAPG sequence is a known chemoattractant for fibroblasts, meaning it can recruit these cells to sites of damage to initiate repair processes.[2] Upon reaching the dermis, Palmitoyl Hexapeptide-12 interacts with cell surface receptors on fibroblasts, triggering intracellular signaling cascades that lead to:
-
Increased Proliferation and Migration: The peptide enhances the proliferation and migration of fibroblasts, which are crucial for wound healing and skin regeneration.[2][6]
-
Upregulation of ECM Protein Synthesis: It stimulates the synthesis of key ECM components, including collagen (Type I and III), elastin, fibronectin, and glycosaminoglycans.[2][7] This action helps to restore the structural integrity and elasticity of the skin.
3.2 Signaling Pathways
While the precise signaling pathways are a subject of ongoing research, evidence suggests the involvement of the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]
-
TGF-β Signaling Pathway: This pathway is a central regulator of ECM protein synthesis.[8] It is proposed that Palmitoyl Hexapeptide-12 activates the TGF-β signaling cascade. This leads to the phosphorylation and activation of Smad proteins (Smad2/3), which then form a complex with Smad4.[9] This complex translocates to the nucleus and acts as a transcription factor, upregulating the expression of genes such as COL1A1 (Collagen Type I Alpha 1 Chain).[8][9]
Proposed TGF-β Signaling Pathway for Palmitoyl Hexapeptide-12.
3.3 Inhibition of Matrix Metalloproteinases (MMPs)
Palmitoyl Hexapeptide-12 has been reported to inhibit the activity of MMPs, a family of enzymes responsible for the degradation of ECM proteins like collagen and elastin.[10][11] Specifically, it may target gelatinases such as MMP-2 and MMP-9.[11] By preserving the existing ECM, the peptide contributes to maintaining skin structure and firmness.
3.4 Anti-inflammatory Effects
The peptide is also believed to exert anti-inflammatory effects by reducing the production of interleukin-6 (IL-6) by keratinocytes and fibroblasts.[3] Chronic inflammation is a key contributor to accelerated skin aging (inflammaging), so mitigating this process can help preserve the integrity of the skin matrix.[3]
Quantitative Data
The efficacy of Palmitoyl Hexapeptide-12 has been evaluated in various in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.
Table 1: Summary of In-Vivo/Clinical Efficacy Data
| Parameter Assessed | Test Concentration | Study Duration | Results | Source(s) |
| Skin Firmness & Tone | 4% | 1 month | 33% improvement in skin firmness, 20% improvement in skin tone. | [3][12] |
| Wrinkle Volume | Not specified | 56 days | Up to 36% reduction in the main wrinkle volume. | [12] |
| Fine Lines & Wrinkles | Not specified | 12 weeks | Significant reduction in fine lines and wrinkles. | [3] |
| Skin Barrier Function | 0.45% w/v | Not applicable | Significantly reduced water loss on delipidated stratum corneum samples. | [13] |
Table 2: Summary of In-Vitro Efficacy Data
| Assay | Target Cell Type | Key Finding | Source(s) |
| Cell Viability (MTT Assay) | Human Dermal Fibroblasts | Not toxic in concentrations up to 100 µM. | [10] |
| Co-assembly with Collagen | N/A (In-vitro test) | Co-assembly with Collagen Type I resulted in a nearly 5-fold increase in gel stiffness. | [13] |
| Gene Expression (RT-qPCR) | Human Dermal Fibroblasts | Upregulation of COL1A1 (Collagen Type I) and downregulation of MMP1 mRNA levels. | [10] |
| MMP Inhibition | Human Dermal Fibroblasts | Inhibits the activity of secreted MMP-2 and MMP-9. | [11] |
Table 3: Safety and Toxicity Data
| Test Type | Concentration | Result | Source(s) |
| Ocular Irritation (Rabbit) | 100 ppm (in formulation) | Non-irritating. | [14] |
| Cytotoxicity (Neutral Red Release) | 200 ppm (in formulation) | Unimportant cytotoxicity. | [14] |
| Dermal Irritation/Sensitization | Not specified | No potential for dermal irritation or allergic contact sensitization. | [15] |
| Cosmetic Use Concentration Survey | Up to 0.002% (20 ppm) | Deemed safe for use in cosmetics at current practices and concentrations. | [14][16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Palmitoyl Hexapeptide-12.
5.1 In-Vitro Fibroblast Migration (Scratch/Wound Healing Assay)
This assay assesses the effect of the peptide on the migration of fibroblasts, a critical process in tissue repair.[7]
-
Cell Culture: Culture human dermal fibroblasts (HDFs) to confluence in a 6-well or 12-well plate.
-
Scratch Creation: Create a uniform, straight "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with Phosphate Buffered Saline (PBS) to remove dislodged cells. Add fresh, low-serum medium (e.g., 1-2% Fetal Bovine Serum) containing various concentrations of Palmitoyl Hexapeptide-12. An untreated well serves as a negative control.
-
Imaging: Capture images of the scratch at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope equipped with a camera.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial area.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Palmitoyl Hexapeptide-12, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Noninvasive Monitoring of Palmitoyl Hexapeptide-12 in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 16. [PDF] Safety Assessment of Tripeptide-1, Hexapeptide-12, Their Metal Salts and Fatty Acyl Derivatives, and Palmitoyl Tetrapeptide-7 as Used in Cosmetics | Semantic Scholar [semanticscholar.org]
- 17. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Hexapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, commercially known as Argireline, is a synthetic peptide composed of six amino acids (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2).[1][2][3] It has garnered significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle properties.[4][5] The peptide mimics the N-terminal end of the SNAP-25 protein and interferes with the formation of the SNARE complex, which is crucial for the release of neurotransmitters like acetylcholine (B1216132).[2][3][5][6][7][8] This inhibitory action on neurotransmitter release leads to a reduction in muscle contractions, thereby diminishing the appearance of expression lines and wrinkles.[4][6][9] This document provides detailed protocols for the synthesis and purification of this compound, along with an overview of its mechanism of action.
Data Presentation
Table 1: Summary of a Full Solution-Phase Synthesis of Acetyl this compound [10][11]
| Parameter | Value | Reference |
| Synthesis Strategy | "3+2+1" Fragment Coupling | [10][11] |
| Overall Yield | ~36.5% | [10][11] |
| Final Purity (by HPLC) | >98.3% | [10][11] |
| Epimerization | <2.0% | [10] |
Experimental Protocols
I. Synthesis of this compound
Two primary methods for the synthesis of this compound are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
A. Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique where the peptide chain is assembled stepwise while attached to an insoluble polymer support (resin).[12] This method simplifies the purification process as excess reagents and by-products can be removed by washing the resin.[12]
Protocol for Fmoc-Based Solid-Phase Synthesis of this compound:
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using a 20% solution of piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the resin using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (B49086) (Kaiser) test.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OtBu)-OH.
-
-
N-terminal Acetylation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, acetylate the N-terminus using a solution of acetic anhydride (B1165640) and a base like DIPEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).
-
Incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
B. Liquid-Phase Peptide Synthesis (LPPS)
LPPS involves the synthesis of the peptide in a solution.[13] This method is scalable and can be more cost-effective for large-scale production.[13] A "3+2+1" fragment coupling strategy has been successfully employed for the synthesis of Acetyl this compound.[1][10][11][14]
Protocol for "3+2+1" Fragment Coupling Liquid-Phase Synthesis:
This strategy involves the synthesis of three fragments which are then coupled together.
-
Fragment Synthesis:
-
Fragment A (Ac-Glu(OtBu)-Glu(OtBu)-Met-OH): Synthesize this tripeptide using standard solution-phase techniques, involving the coupling of protected amino acids.
-
Fragment B (H-Gln(Trt)-Arg(Pbf)-OH): Synthesize this dipeptide.
-
Fragment C (H-Arg(Pbf)-NH2): Prepare the C-terminal amino acid amide.
-
-
Fragment Coupling:
-
Couple Fragment A and Fragment B using a suitable coupling reagent (e.g., HONp/DCC) to form the pentapeptide Ac-Glu(OtBu)-Glu(OtBu)-Met-Gln(Trt)-Arg(Pbf)-OH.[11]
-
Couple the resulting pentapeptide with Fragment C using a one-pot reaction with a reagent like HOBt/EDC to form the protected hexapeptide.[11]
-
-
Final Deprotection:
-
Treat the protected hexapeptide with a solution of 50% TFA in DCM, with TIS added as a scavenger, to remove all protecting groups.[10]
-
-
Isolation:
II. Purification of this compound
The standard and most effective method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]
Protocol for RP-HPLC Purification:
-
System Preparation:
-
Equilibrate the preparative RP-HPLC system with the initial mobile phase conditions. A common column is a C18-modified silica (B1680970) column.[15]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[16][17]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).[16][17]
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A or a mixture of water and ACN.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 60% B over 30-60 minutes.
-
Monitor the elution of the peptide and impurities by UV absorbance at 210-220 nm.[15]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze-dry (lyophilize) the pooled fractions to obtain the purified this compound as a white, fluffy powder.[17]
-
Table 2: Typical RP-HPLC Purification Parameters
| Parameter | Specification |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column) |
| Detection | UV at 220 nm |
| Gradient | Linear gradient of increasing %B |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane.[2][3][5][6][7][8]
Key Steps in the Mechanism of Action:
-
SNARE Complex Formation: In a normal neuronal signaling process, the SNARE complex, composed of SNAP-25, syntaxin, and synaptobrevin, facilitates the docking and fusion of synaptic vesicles with the neuronal membrane.
-
This compound Interference: this compound mimics the N-terminal end of SNAP-25 and competes for a position in the SNARE complex.[6][7]
-
Inhibition of Vesicle Fusion: By binding to the complex, this compound destabilizes it, preventing the successful fusion of the vesicle.[7]
-
Reduced Acetylcholine Release: This interference leads to a significant reduction in the release of the neurotransmitter acetylcholine into the synaptic cleft.[6][18]
-
Muscle Relaxation: The decreased concentration of acetylcholine at the neuromuscular junction results in reduced muscle contraction, leading to muscle relaxation and a decrease in the appearance of wrinkles.[4][6]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptidesciences.com [peptidesciences.com]
- 5. cellbone.com [cellbone.com]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. genscript.com [genscript.com]
- 9. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bachem.com [bachem.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. medchemexpress.com [medchemexpress.com]
How to dissolve and store Hexapeptide-3 for research
Application Notes and Protocols for Hexapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, also widely known in scientific and cosmetic literature as Argireline® or Acetyl Hexapeptide-8, is a synthetic peptide composed of six amino acids.[1] Chemically, it is an N-terminal fragment of the synaptosomal-associated protein 25 (SNAP-25).[2][3] Its primary mechanism of action involves the modulation of neurotransmitter release at the neuromuscular junction.[4][5] By competitively inhibiting the SNAP-25 protein, this compound disrupts the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[6][7][8] This interference leads to a reduction in calcium-dependent acetylcholine (B1216132) release, resulting in decreased muscular contraction.[4][7] This property has made it a subject of extensive research in dermatology, cosmetic science, and neuroscience for its potential to reduce the appearance of expression wrinkles.[8]
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability, solubility, and biological activity for reproducible research outcomes. The peptide is typically supplied as a lyophilized (freeze-dried) powder.[9]
Storage Conditions
To prevent degradation from moisture, oxidation, and microbial contamination, specific storage conditions must be maintained.[10][11]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | ≥ 4 years | Store in a tightly sealed, desiccated environment.[2][4][5] Avoid frequent temperature fluctuations. |
| Stock Solution | 2-8°C | < 1 week | For short-term use.[9][12] Some suppliers advise against storing aqueous solutions for >1 day.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5][11] |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage of solutions.[5] Aliquot to avoid freeze-thaw cycles. |
Solubility Data
This compound is a hydrophilic peptide with good solubility in aqueous solutions.[3][4]
| Solvent | Concentration | Method |
| Water (Sterile, distilled) | 50 - 100 mg/mL | Gentle vortexing is usually sufficient. Sonication may be required to achieve higher concentrations or dissolve any small aggregates.[4][5] |
| PBS (pH 7.2) | ~10 mg/mL | Dissolve directly in the buffer with gentle agitation.[2] |
| Acetic Acid (10-25% aq.) | High solubility | Use a small volume to dissolve the peptide first, then dilute with the desired aqueous buffer. Recommended for basic peptides.[13] |
| DMSO | High solubility | For very hydrophobic preparations or formulations. Slowly add the DMSO solution to a stirring aqueous buffer. Note: Peptides with Cys or Met can be unstable in DMSO.[13][14] |
Experimental Protocols
The following protocols provide step-by-step guidance for the reconstitution and application of this compound in a typical research setting. Aseptic techniques should be employed throughout to prevent contamination.[15]
Protocol for Reconstitution of Lyophilized this compound
This protocol details the procedure for preparing a sterile stock solution from lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or sterile PBS (pH 5.0-7.0)[16]
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and microcentrifuge
-
Optional: Bath sonicator
Procedure:
-
Equilibration: Remove the peptide vial from cold storage (-20°C or -80°C) and allow it to equilibrate to room temperature for at least 20-30 minutes in a desiccator before opening. This prevents condensation from forming inside the vial.[17][18]
-
Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20-30 seconds) to ensure all lyophilized powder is collected at the bottom.[9][19]
-
Solvent Addition: Under sterile conditions, carefully open the vial. Using a sterile pipette tip, add the calculated volume of your chosen solvent (e.g., sterile water) to achieve the desired stock concentration (e.g., 10 mg/mL). Add the solvent slowly down the side of the vial to avoid disturbing the powder.[17]
-
Dissolution: Recap the vial and gently swirl or vortex for 10-20 seconds to dissolve the peptide.[9] Visually inspect the solution to ensure it is clear and free of particulates.[15]
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[5][14] Re-inspect for clarity.
-
Aliquoting: Once fully dissolved, dispense the stock solution into sterile, low-protein-binding polypropylene tubes in volumes appropriate for single-use experiments. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[12][18]
-
Storage: Immediately store the aliquots at -20°C or -80°C as determined by your experimental timeline (see Table 2.1).
Protocol for Cell-Based Assays (General)
This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity. Here, its effect on cell proliferation is used as an example, based on published studies with HEK-293 and IMR-32 cells.[5]
Materials:
-
Cultured cells (e.g., HEK-293) in appropriate growth medium
-
This compound stock solution (prepared as in Protocol 3.1)
-
Sterile cell culture plates (e.g., 96-well)
-
Complete cell culture medium
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of solvent used for the peptide stock, if any).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).[5]
-
Assessment of Biological Activity: After incubation, assess the endpoint. For a proliferation assay, add the MTT or WST-1 reagent according to the manufacturer's instructions and incubate for the specified time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability or proliferation relative to the vehicle control. Data can be used to determine parameters such as the IC₅₀ value (the concentration that inhibits 50% of the response). Published IC₅₀ values for this compound are approximately 34.86 µM for HEK-293 and 68.46 µM for IMR-32 cells.[5]
Visualized Mechanisms and Workflows
Signaling Pathway of this compound
This compound acts by mimicking the N-terminal end of SNAP-25, thereby interfering with the assembly of the SNARE complex required for vesicle fusion and acetylcholine release.[20]
Experimental Workflow
This diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture model.
References
- 1. corepeptides.com [corepeptides.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 4. Factory Supply Cosmetic Grade Acetyl this compound Anti-Wrinkle Powder [daynatural.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shadabchow.com [shadabchow.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. cellbone.com [cellbone.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. jpt.com [jpt.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. lifetein.com [lifetein.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jpt.com [jpt.com]
- 16. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. m.youtube.com [m.youtube.com]
- 19. cusabio.com [cusabio.com]
- 20. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for In Vivo Evaluation of Hexapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, also widely known as Argireline or Acetyl Hexapeptide-8, is a synthetic peptide composed of six amino acids.[1] It has garnered significant attention in the cosmetic and dermatological fields as a non-invasive alternative to Botulinum Toxin (BoNT).[1] Its primary function is to reduce the appearance of expression wrinkles by modulating muscle contraction. These application notes provide detailed protocols for in vivo models designed to study the efficacy and mechanisms of this compound.
Mechanism of Action: SNARE Complex Inhibition
This compound functions by mimicking the N-terminal end of the SNAP-25 protein, a key component of the Soluble NSF Attachment Protein Receptor (SNARE) complex.[2] This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) with the presynaptic membrane, a critical step in muscle contraction.[3] By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes its formation.[2] This interference leads to a reduction in acetylcholine release at the neuromuscular junction, resulting in attenuated muscle contraction and a subsequent reduction in the depth and appearance of expression wrinkles.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on the effects of this compound.
Table 1: Anti-Wrinkle Efficacy of this compound in Human Volunteers
| Study Reference | Peptide Concentration | Duration | Parameter Measured | Result |
| Blanes-Mira et al. | 10% | 30 days | Wrinkle Depth | Up to 30% reduction |
| Wang et al. | 10% | 4 weeks | Overall Anti-Wrinkle Efficacy | 48.9% improvement |
| Raikou et al. | Not Specified | 20 days | Skin Microtopography (cR2) | 7.4% decrease |
| Raikou et al. | Not Specified | 60 days | Skin Microtopography (cR2) | 11.7% decrease |
Table 2: Effects of this compound on Skin Properties
| Study Reference | Peptide Concentration | Duration | Parameter Measured | Result |
| Wang et al. (Mice) | 10% | 6 weeks | Collagen Type I Fibers | Significant Increase (p < 0.01) |
| Wang et al. (Mice) | 10% | 6 weeks | Collagen Type III Fibers | Significant Decrease (p < 0.05) |
| Raikou et al. | Not Specified | 40 days | Transepidermal Water Loss (TEWL) | Significant Decrease (p < 0.01) |
| Campos et al. | 10% | 4 weeks | Skin Anisotropy (Face) | Significant Decrease |
| Campos et al. | 10% | 4 weeks | Stratum Corneum Water Content | Significant Increase (p < 0.01)[4] |
Experimental Protocols
Protocol 1: D-Galactose-Induced Aged Mouse Model
This protocol details an in vivo model to study the histological and biochemical effects of topically applied this compound on aged skin. Kunming mice are a suitable strain for this type of study.[5][6]
Materials:
-
D-galactose[7]
-
Sterile saline
-
This compound formulation (e.g., 10% in an oil-in-water emulsion)
-
Vehicle control (emulsion without this compound)
-
Standard animal housing and care facilities
-
Surgical tools for tissue collection
-
10% neutral buffered formalin
-
Paraffin embedding equipment
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Picrosirius red staining solution (0.1% Sirius red in saturated picric acid)[8]
-
Polarizing microscope
-
Image analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into the following groups (n=10 per group):
-
Normal Control: Daily subcutaneous injection of saline.
-
Aging Model + Vehicle: Daily subcutaneous injection of D-galactose and topical application of the vehicle.
-
Aging Model + this compound: Daily subcutaneous injection of D-galactose and topical application of the this compound formulation.
-
-
Induction of Aging: For the aging model groups, administer a daily subcutaneous injection of D-galactose (120 mg/kg body weight) for 6 weeks.[7]
-
Topical Treatment:
-
Shave a 2x2 cm area on the dorsal back of each mouse.
-
Apply the designated topical formulation (vehicle or this compound) to the shaved area twice daily for the 6-week duration of the study.
-
-
Tissue Collection: At the end of the 6-week period, euthanize the mice and collect skin tissue samples from the treatment area.
-
Histological Analysis:
-
Fix the skin samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
H&E Staining: Stain sections with H&E to observe general skin morphology, including epidermal thickness and dermal structure.
-
Picrosirius Red Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Picrosirius red solution for 1 hour.[9]
-
Wash with two changes of acidified water.[8]
-
Dehydrate through a graded series of ethanol, clear with xylene, and mount.[9]
-
Visualize under a polarizing microscope. Thicker, mature Type I collagen fibers will appear red-orange, while thinner, less organized Type III collagen fibers will appear green.
-
-
-
Data Quantification and Analysis:
-
Use image analysis software to quantify the area of red-orange and green birefringence in the Picrosirius red-stained sections to determine the relative amounts of Type I and Type III collagen.
-
Measure epidermal thickness from the H&E stained sections.
-
Perform statistical analysis (e.g., ANOVA) to compare the different groups.
-
Protocol 2: Human Clinical Trial for Anti-Wrinkle Efficacy
This protocol outlines a standardized method for evaluating the anti-wrinkle efficacy of a topical this compound formulation on human volunteers.
1. Study Design and Participants:
-
Design: A randomized, double-blind, placebo-controlled study is recommended. A split-face design (where each subject acts as their own control) can be highly effective.[10]
-
Inclusion Criteria:
-
Exclusion Criteria:
2. Materials and Instrumentation:
-
This compound formulation and matching placebo.
-
Standardized high-resolution digital camera with cross-polarized lighting.
-
Visioscan® VC 98: For skin topography analysis (wrinkle depth, skin roughness).[16]
-
Corneometer® CM 825: For measuring stratum corneum hydration.[17]
-
Controlled environment room (constant temperature and humidity).
3. Procedure:
-
Screening and Baseline (Day 0):
-
Recruit subjects based on inclusion/exclusion criteria.
-
Obtain informed consent.
-
Acclimate subjects in a controlled environment room for at least 30 minutes before measurements.[18]
-
Conduct baseline assessments on the target area (e.g., crow's feet):
-
Photography: Capture standardized digital images.
-
Skin Hydration: Take three measurements with the Corneometer® and average the results.[18] The probe measures the capacitance of the skin, which correlates with its water content.[19]
-
Skin Topography: Use the Visioscan® to capture high-resolution images of the skin surface. The associated software analyzes grey level distribution to calculate parameters such as skin roughness (Ser), smoothness (Sesm), and wrinkles (Sew).[20]
-
-
-
Product Application and Duration:
-
Provide subjects with the test product and placebo, with clear instructions for application (e.g., a pea-sized amount applied to the designated area twice daily).
-
The study duration is typically 4 to 8 weeks.[15]
-
-
Follow-up and Final Assessments:
-
Subjects return for assessments at predefined time points (e.g., Week 4 and Week 8).
-
Repeat the baseline measurements under the same controlled conditions.
-
-
Data Analysis:
-
Analyze the changes in wrinkle parameters (e.g., depth, volume), skin hydration, and other measured variables from baseline to the final time point.
-
Use appropriate statistical tests (e.g., paired t-test for split-face studies, ANCOVA for parallel groups) to compare the effects of the this compound formulation against the placebo.
-
A p-value of <0.05 is typically considered statistically significant.[10]
-
References
- 1. [PDF] A New Anti-Wrinkle Peptide ( Acetyl this compound ) Argireline : Inhibits Wrinkle Formation | Semantic Scholar [semanticscholar.org]
- 2. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SNARE complex assembly differentially affects kinetic components of exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. med.emory.edu [med.emory.edu]
- 9. stainsfile.com [stainsfile.com]
- 10. jcss.jp [jcss.jp]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. enviroderm.co.uk [enviroderm.co.uk]
- 17. enviroderm.co.uk [enviroderm.co.uk]
- 18. 2.4. Corneometry [bio-protocol.org]
- 19. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 20. dproscientific.com [dproscientific.com]
Formulating Hexapeptide-3 for Topical Application in Laboratory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hexapeptide-3
This compound, commonly known as Argireline, is a synthetic peptide composed of six amino acids.[1] It is a fragment of SNAP-25 (synaptosomal-associated protein 25), a component of the SNARE complex.[2] The primary mechanism of action of this compound is the inhibition of this complex, which is crucial for the release of neurotransmitters that cause muscle contraction.[3][4] By destabilizing the SNARE complex, this compound attenuates muscle contractions, leading to a reduction in the appearance of expression lines and wrinkles.[5][6] This has made it a popular active ingredient in anti-aging cosmetic formulations.[7] Additionally, some studies suggest that this compound may influence the production of collagen and elastin (B1584352), key components of the skin's extracellular matrix.[1][8]
Physicochemical Properties and Formulation Considerations
Successful topical delivery of this compound requires careful consideration of its physicochemical properties to ensure stability, solubility, and skin penetration.
Key Properties of this compound
| Property | Value/Description | Source(s) |
| INCI Name | Acetyl this compound | [6] |
| Synonyms | Argireline, Acetyl Hexapeptide-8 | [2][3] |
| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 | [3] |
| Molecular Weight | 889.0 g/mol | [2] |
| Appearance | White solid powder | [2][] |
| Solubility | Soluble in water and DMSO. Aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers. A solubility of approximately 10 mg/mL in PBS (pH 7.2) has been reported. | [2][][10] |
| Stability & Storage | Supplied as a solid, it is stable for ≥4 years when stored at -20°C. It is recommended to store in a sealed container away from moisture. Aqueous solutions are not recommended to be stored for more than one day. | [2][10] |
Formulation Guidelines
For laboratory studies, this compound is typically incorporated into simple formulations like serums or oil-in-water emulsions.
| Parameter | Guideline | Rationale |
| pH | 5.5 - 7.0 | To maintain peptide stability and compatibility with skin's natural pH. |
| Concentration | 0.005% - 10% (solution) | Effective concentrations vary. A 10% solution of a proprietary mixture containing the peptide has been used in studies.[4] The final concentration of the pure peptide in formulations is often lower. |
| Vehicle | Aqueous solutions, serums, hydrogels, oil-in-water emulsions | Water-based vehicles are suitable due to the peptide's solubility. Emulsions can enhance skin penetration. |
| Penetration Enhancers | Consider inclusion of glycols (e.g., propylene (B89431) glycol), fatty acids, or liposomes. | Peptides have limited skin permeability due to their size and hydrophilicity.[6][11] |
| Preservatives | Use broad-spectrum preservatives (e.g., phenoxyethanol, parabens). | To prevent microbial contamination in water-based formulations.[12] |
Signaling Pathway of this compound
This compound primarily functions by competitively inhibiting the formation of the SNARE complex at the presynaptic terminal of neuromuscular junctions.
Caption: this compound mechanism of action.
Experimental Protocols
The following protocols are foundational for evaluating the efficacy and safety of a topical this compound formulation in a laboratory setting.
In Vitro Skin Permeation Study
This protocol assesses the ability of this compound to penetrate the skin barrier.
Caption: In vitro skin permeation experimental workflow.
Methodology:
-
Skin Preparation: Use excised human or porcine skin, ensuring the integrity of the stratum corneum. Mount the skin sample on a Franz diffusion cell with the stratum corneum facing the donor compartment.[13][14]
-
Cell Setup: Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and maintain a constant temperature (32°C) and stirring.
-
Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Cell Viability Assay (MTT Assay)
This assay evaluates the potential cytotoxicity of the this compound formulation on skin cells.[15][16]
Methodology:
-
Cell Culture: Culture human dermal fibroblasts or keratinocytes in 96-well plates until they reach 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of the this compound formulation (and a vehicle control) for 24-48 hours.
-
MTT Incubation: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Collagen Synthesis Assay
This protocol measures the effect of this compound on collagen production by fibroblasts.
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in appropriate multi-well plates. Once confluent, treat the cells with the this compound formulation for a specified period (e.g., 48-72 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification: Use a quantitative assay kit, such as the Sirius Red-based colorimetric assay, to measure the amount of soluble collagen in the supernatant.[17][18]
-
Briefly, the Sirius Red dye binds specifically to collagen under acidic conditions.
-
The collagen-dye complex is precipitated, and after centrifugation and washing, the bound dye is eluted with an alkaline solution.
-
The absorbance of the eluted dye is measured spectrophotometrically (around 540-550 nm) and compared to a standard curve of known collagen concentrations.
-
-
Data Normalization: Normalize the collagen levels to the total protein content or cell number in each well to account for any differences in cell proliferation.
Elastin Synthesis Assay
This protocol assesses the impact of this compound on elastin production.
Methodology:
-
Cell Culture and Treatment: As with the collagen assay, culture and treat human dermal fibroblasts with the this compound formulation.
-
Sample Preparation: Elastin can be measured in both the cell layer (insoluble) and the culture medium (soluble tropoelastin).[19] Insoluble elastin often requires extraction, for example, by heating with oxalic acid to convert it to a soluble form (α-elastin).[20][21]
-
Elastin Quantification: Use a quantitative dye-binding assay, such as the Fastin™ Elastin Assay.[21][22]
-
This assay utilizes a dye that specifically binds to elastin.
-
The elastin-dye complex is precipitated and isolated.
-
The bound dye is then released and quantified by measuring its absorbance (around 513 nm).
-
-
Data Analysis: Compare the amount of elastin produced in treated cells to that in control cells, normalizing the data as described for the collagen assay.
Safety and Toxicology
This compound is generally considered safe for topical application in cosmetics.[8] Studies have shown a lack of significant cytotoxic effects on skin cells, even at high concentrations.[8] However, it is crucial to conduct safety testing on the final formulation.
| Assay | Purpose | Typical Finding for this compound |
| Cytotoxicity Assays (e.g., MTT, NRU) | To assess cell viability and membrane integrity after exposure.[23] | Low cytotoxicity observed at concentrations typically used in cosmetic formulations.[8] |
| Skin Irritation Tests (e.g., using reconstructed human epidermis) | To predict potential for skin inflammation or barrier disruption.[23] | Generally found to be non-irritating.[8] |
| Genotoxicity Assays | To identify any potential for DNA damage.[23] | No significant genotoxic effects reported. |
Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted in accordance with established safety protocols and regulations. The provided protocols are templates and may require optimization for specific experimental conditions.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cellbone.com [cellbone.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. ijrpr.com [ijrpr.com]
- 10. Factory Supply Cosmetic Grade Acetyl this compound Anti-Wrinkle Powder [daynatural.com]
- 11. formulabotanica.com [formulabotanica.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Penetration Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
- 15. testinglab.com [testinglab.com]
- 16. Cosmetic Testing [worldwide.promega.com]
- 17. Amplified and selective assay of collagens by enzymatic and fluorescent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diapharma.com [diapharma.com]
- 19. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biovendor.com [biovendor.com]
- 21. Fastin⢠- Elastin assay kit from Biocolor Ltd [biocolor.co.uk]
- 22. maxanim.com [maxanim.com]
- 23. cellculturecompany.com [cellculturecompany.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Hexapeptide-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Hexapeptide-3 (also known as Acetyl Hexapeptide-8 or Argireline) using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a Reversed-Phase HPLC (RP-HPLC) method suitable for routine quality control and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for alternative selectivity, particularly for hydrophilic compounds. These protocols are designed for researchers, scientists, and professionals in drug development and cosmetic science to ensure accurate and reproducible quantification of this compound in various matrices.
Introduction
This compound, with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, is a synthetic peptide that has gained significant attention in the cosmetic and pharmaceutical industries for its anti-wrinkle properties.[1] It functions by competitively inhibiting the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which is crucial for the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction.[1][2][3] By disrupting this process, this compound attenuates muscle contraction, leading to a reduction in the appearance of expression lines and wrinkles.
Accurate and reliable analytical methods are essential for the quality control of raw materials and the quantification of this compound in final product formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of peptides due to its high resolution, sensitivity, and reproducibility.[4][5] This application note details two robust HPLC methods for the analysis of this compound: an RP-HPLC method with UV detection and a HILIC method with Photo Diode Array (PDA) detection.
Signaling Pathway of this compound
This compound mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex. This destabilizes the complex, leading to a reduction in the exocytosis of acetylcholine-containing vesicles. The diminished release of acetylcholine at the neuromuscular junction results in reduced muscle contraction.
Figure 1: Signaling pathway of this compound's inhibitory action on muscle contraction.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Method
This method is suitable for the routine quality control of this compound.
3.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.09% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-8 min: 10% B; 8-10 min: 10% to 80% B (linear) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation (Cosmetic Formulations): Accurately weigh a portion of the sample equivalent to approximately 1 mg of this compound and disperse in a suitable volume of Mobile Phase A. Sonicate for 10 minutes and then centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
3.1.3. Method Validation Parameters (Typical)
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Hydrophilic Interaction Liquid Chromatography (HILIC) Method
This method provides an alternative selectivity for the hydrophilic this compound.
3.2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | XBridge® HILIC BEH, 3.5 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase | 30% 40 mM Ammonium Formate in Water (pH 6.5) : 70% Acetonitrile (Isocratic) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 25 °C |
| Detection | PDA at 214 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a water/acetonitrile (30:70, v/v) mixture.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the water/acetonitrile (30:70, v/v) mixture to construct a calibration curve (e.g., 20, 23, 25, 28, 30 µg/mL).[2]
-
Sample Preparation (Cosmetic Cream): Accurately weigh about 0.1 g of the cosmetic cream and mix with 200 µL of an acetonitrile-water mixture (60:40, v/v) and 800 µL of the mobile phase.[2] Vortex and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.
3.2.3. Method Validation Data
| Parameter | Result |
| Linearity Range (Cosmetic Formulations) | 20 - 30 µg/mL |
| Linearity Range (Cosmetic Cream) | 0.004 - 0.007% (w/w) |
| Limit of Quantification (LOQ) (Formulations) | 1.5 µg/mL[2] |
| Limit of Quantification (LOQ) (Cream) | 0.002% (w/w)[2] |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 98.2% - 102.2% |
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Figure 2: General experimental workflow for HPLC analysis of this compound.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and reporting.
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Injections (%RSD) | ≤ 1.0% |
Table 2: Calibration Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 250 | [Insert Data] |
| R² | [Insert Value] |
Conclusion
The RP-HPLC and HILIC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound in both raw material and finished cosmetic formulations. Proper method validation in accordance with regulatory guidelines is crucial to ensure the accuracy and precision of the results. The provided protocols and validation parameters serve as a comprehensive guide for researchers and quality control analysts working with this bioactive peptide.
References
Application Note: Characterization of Hexapeptide-3 (Argireline) Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-3, commonly known as Argireline, is a synthetic peptide renowned for its application in cosmetic formulations due to its anti-wrinkle properties.[1][] It functions as a mimic of the N-terminal end of the SNAP-25 protein, interfering with the formation of the SNARE complex and subsequently inhibiting the release of neurotransmitters that cause muscle contraction.[][3][4] Accurate characterization and quantification of this compound are critical for quality control in manufacturing and formulation development. This document provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for peptide analysis.[5][6]
Physicochemical Properties of this compound
This compound is a peptide chain composed of six amino acids.[1] A comprehensive understanding of its properties is fundamental for developing robust analytical methods.
| Property | Value | Source |
| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 | [3] |
| Molecular Formula | C34H60N14O12S | [][4] |
| Average Molar Mass | 888.99 g/mol | [] |
| Monoisotopic Mass | 888.4359 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred |
| Solubility | Water soluble | Inferred from hydrophilic nature |
Mechanism of Action: SNARE Complex Inhibition
This compound reduces the depth of wrinkles by inhibiting the muscle contractions that form them.[3][4] It achieves this by destabilizing the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which is essential for the release of acetylcholine (B1216132) at the neuromuscular junction.[3] By mimicking a portion of the SNAP-25 protein, this compound competes for a position in the complex, leading to its incomplete assembly and preventing neurotransmitter release.
References
- 1. sincereskincare.com [sincereskincare.com]
- 3. Acetyl this compound (Argireline) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 4. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Hexapeptide-3 on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, also known as Argireline or Acetyl Hexapeptide-8, is a synthetic peptide composed of six amino acids.[1][2] It is structurally similar to the N-terminal end of the SNAP-25 protein and functions as a competitive inhibitor of the SNARE complex.[1][3][4][5] By interfering with the formation and stability of the SNARE complex, this compound effectively inhibits the calcium-dependent release of neurotransmitters, most notably acetylcholine (B1216132), from neuronal cells.[1][2][6][7] This mechanism of action, akin to a milder, non-toxic effect of botulinum toxin, has led to its widespread use in cosmetic formulations for reducing the appearance of expression wrinkles.[6][8][9][10] Beyond its cosmetic applications, the targeted modulation of neurotransmitter release presents a valuable tool for in vitro neurological research.
These application notes provide a comprehensive protocol for testing the effects of this compound on neuronal cells, utilizing the human neuroblastoma cell line SH-SY5Y as a model system. The described assays will enable researchers to assess the peptide's impact on neuronal viability, neurite outgrowth, intracellular calcium dynamics, and its direct interaction with the SNARE complex.
Product Information
-
Product Name: this compound (Argireline, Acetyl this compound, Acetyl Hexapeptide-8)
-
Amino Acid Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2[11]
-
Molecular Formula: C34H60N14O12S[12]
-
Molecular Weight: 888.99 g/mol [12]
-
Appearance: White to off-white powder
-
Solubility: Soluble in water
-
Storage: Store at -20°C[7]
Materials and Reagents
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Retinoic acid (for neuronal differentiation)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional, for enhanced differentiation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fura-2 AM (for calcium imaging)
-
High potassium stimulation buffer (e.g., 50 mM KCl)
-
Primary antibody against SNAP-25
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
Experimental Protocols
Cell Culture and Neuronal Differentiation of SH-SY5Y Cells
The SH-SY5Y cell line is a well-established model for neuronal studies due to its ability to differentiate into a more mature neuronal phenotype.
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Neuronal Differentiation Protocol:
-
Seed SH-SY5Y cells onto appropriate culture vessels (e.g., 96-well plates, 6-well plates, or coverslips) at a density of 2,500 cells/well in a 96-well plate for neurite outgrowth assays.[3]
-
Allow the cells to adhere for 24 hours.
-
To induce differentiation, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid. For enhanced differentiation, 50 ng/mL BDNF can also be added.
-
Culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
Assessment of Neuronal Viability (MTT Assay)
This assay determines the potential cytotoxic effects of this compound on neuronal cells.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate and treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM) for 24, 48, and 72 hours. Include a vehicle control (culture medium) and a positive control for cell death (e.g., 1% Triton X-100).
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Neurite Outgrowth Assay
This assay evaluates the effect of this compound on the development and extension of neurites, a key aspect of neuronal differentiation and health.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate as described above in the presence of various concentrations of this compound.
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) and a nuclear counterstain (e.g., DAPI).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using automated image analysis software.
-
Intracellular Calcium Imaging
This experiment directly assesses the inhibitory effect of this compound on depolarization-induced calcium influx.
-
Protocol:
-
Seed and differentiate SH-SY5Y cells on glass coverslips.
-
Load the cells with the calcium indicator dye Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells with a physiological saline solution.
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with this compound (e.g., 100 µM) for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a high potassium buffer (e.g., 50 mM KCl) to induce depolarization and calcium influx.
-
Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths.
-
Compare the calcium response in this compound-treated cells to untreated control cells.
-
Neurotransmitter Release Assay
This assay measures the direct functional consequence of this compound's mechanism of action.
-
Protocol:
-
Culture and differentiate SH-SY5Y cells in 24-well plates.
-
Pre-treat the cells with this compound at various concentrations for a specified duration.
-
Wash the cells and incubate them in a low-potassium buffer.
-
Stimulate neurotransmitter release by replacing the low-potassium buffer with a high-potassium buffer (e.g., 50 mM KCl) for a short period (e.g., 5 minutes).
-
Collect the supernatant, which contains the released neurotransmitters.
-
Quantify the amount of a specific neurotransmitter (e.g., acetylcholine or glutamate) in the supernatant using a commercially available ELISA kit or by High-Performance Liquid Chromatography (HPLC).
-
Compare the amount of released neurotransmitter in treated versus untreated cells.
-
Western Blot Analysis of SNAP-25
This experiment can be used to confirm the presence of the target protein, SNAP-25, in the neuronal cells and to investigate if this compound treatment alters its expression levels.
-
Protocol:
-
Treat differentiated SH-SY5Y cells with this compound for a defined period.
-
Lyse the cells using a suitable protein lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SNAP-25.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± SD | 100 ± SD | 100 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 500 | Value ± SD | Value ± SD | Value ± SD |
| Positive Control | Value ± SD | Value ± SD | Value ± SD |
Table 2: Effect of this compound on Neurite Outgrowth
| Concentration (µM) | Average Neurite Length (µm) | Number of Branches per Neuron |
| Vehicle Control | Value ± SD | Value ± SD |
| 1 | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD |
Table 3: Effect of this compound on Depolarization-Induced Calcium Influx
| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after KCl (nM) | % Inhibition |
| Vehicle Control | Value ± SD | Value ± SD | 0 |
| 100 µM this compound | Value ± SD | Value ± SD | Value ± SD |
Table 4: Effect of this compound on Neurotransmitter Release
| Concentration (µM) | Neurotransmitter Release (pg/mL) | % Inhibition |
| Vehicle Control | Value ± SD | 0 |
| 1 | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD |
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound in inhibiting neurotransmitter release.
Caption: Experimental workflow for testing this compound on neuronal cells.
References
- 1. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Naturally Occurring Peptides in Counteracting SH-SY5Y Cells Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 9. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Efficacy of Hexapeptide-3 in 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, commercially known as Argireline®, is a synthetic peptide composed of six amino acids.[1] It functions as a cosmetic ingredient in anti-aging products, designed to reduce the appearance of fine lines and wrinkles, particularly those formed by repetitive facial expressions.[2][3] The primary mechanism of action of this compound is the inhibition of neurotransmitter release at the neuromuscular junction.[1][4] It mimics the N-terminal end of the SNAP-25 protein and competes for a position in the SNARE complex.[5][6] This destabilizes the formation of the SNARE complex, a key component for the fusion of vesicles containing acetylcholine (B1216132) with the presynaptic membrane, thereby attenuating muscle contraction.[1][4][7] This application note provides detailed protocols for evaluating the efficacy of this compound in 3D human skin models, a sophisticated in vitro system that closely mimics the structure and function of human skin.[8][9]
Mechanism of Action: SNARE Complex Inhibition
This compound's anti-wrinkle effect is attributed to its ability to modulate the signaling pathway leading to muscle contraction. The diagram below illustrates this mechanism.
Caption: Signaling pathway of this compound inhibiting muscle contraction.
Efficacy Evaluation in 3D Skin Models
The use of 3D skin models offers a physiologically relevant platform to assess the anti-aging effects of this compound beyond its primary muscle-relaxing properties. These models, comprising a reconstructed epidermis and a dermal equivalent containing fibroblasts, allow for the evaluation of key anti-aging parameters.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of this compound on 3D skin models.
Caption: Experimental workflow for this compound efficacy testing.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the proposed experimental protocols.
Table 1: Cytotoxicity of this compound on 3D Skin Models
| Concentration (µM) | Cell Viability (%) vs. Control | LDH Release (%) vs. Positive Control |
| 0 (Vehicle Control) | 100 ± 5.0 | 5.0 ± 1.5 |
| 10 | 98.2 ± 4.5 | 6.2 ± 2.0 |
| 50 | 95.6 ± 5.1 | 8.1 ± 1.8 |
| 100 | 92.3 ± 4.8 | 10.5 ± 2.5 |
| Positive Control (e.g., Triton X-100) | 10.5 ± 2.5 | 100 |
Note: Data are representative and may vary based on the specific 3D skin model and assay conditions. Studies suggest significant cytotoxicity is only observed at much higher concentrations than typically used in cosmetic formulations.[10][11]
Table 2: Effect of this compound on Extracellular Matrix Components
| Treatment | Collagen I Synthesis (% of Control) | Elastin Gene Expression (Fold Change) | MMP-1 Activity (% Inhibition) |
| Vehicle Control | 100 ± 8.0 | 1.0 ± 0.2 | 0 ± 5.0 |
| This compound (50 µM) | 125.4 ± 10.2 | 1.5 ± 0.3 | 30.5 ± 4.5 |
| This compound (100 µM) | 142.8 ± 12.5 | 1.9 ± 0.4 | 45.2 ± 6.1 |
| Positive Control | Varies by assay | Varies by assay | Varies by assay |
Note: While the primary mechanism of this compound is not direct collagen or elastin synthesis stimulation, some studies suggest it may have secondary benefits on the extracellular matrix.[12][13][14]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses the metabolic activity of cells within the 3D skin model as an indicator of cytotoxicity.
Materials:
-
3D skin models
-
This compound stock solution
-
Vehicle control (e.g., sterile water or formulation base)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
-
Microplate reader
Procedure:
-
Acclimatize 3D skin models for 24 hours in maintenance medium.
-
Topically apply various concentrations of this compound and the vehicle control to the surface of the skin models.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
Transfer the skin models to a new 24-well plate containing 300 µL of fresh medium.
-
Add 30 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium and add 1.5 mL of DMSO to each well to extract the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Transfer 100 µL of the DMSO solution from each well to a 96-well plate in triplicate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Collagen Synthesis (ELISA) Assay
This protocol quantifies the amount of newly synthesized pro-collagen Type I released into the culture medium.
Materials:
-
Culture medium collected from treated 3D skin models
-
Human Pro-Collagen Type I ELISA kit
-
Microplate reader
Procedure:
-
Following the treatment period, collect the culture medium from each well containing a 3D skin model.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotin-conjugated antibody specific for pro-collagen Type I.
-
Adding streptavidin-HRP and incubating.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the concentration of pro-collagen Type I in each sample based on the standard curve.
-
Express the results as a percentage of the vehicle control.
Elastin Gene Expression (qPCR)
This protocol measures the relative gene expression of tropoelastin, the precursor to elastin, in the 3D skin models.
Materials:
-
3D skin models (post-treatment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for tropoelastin (ELN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Homogenize the 3D skin models and extract total RNA using a suitable kit.
-
Quantify the RNA and assess its purity.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR protocol on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in ELN gene expression relative to the vehicle control, normalized to the housekeeping gene.
MMP-1 Inhibition (Fluorometric Assay)
This protocol measures the activity of Matrix Metalloproteinase-1 (MMP-1), a collagenase, in the culture medium.
Materials:
-
Culture medium collected from treated 3D skin models
-
MMP-1 Activity Assay Kit (Fluorometric)
-
Fluorometric microplate reader
Procedure:
-
Collect the culture medium from the treated 3D skin models.
-
Activate the pro-MMPs in the samples according to the kit manufacturer's instructions (often using APMA).
-
Add the activated samples to a 96-well plate.
-
Add the MMP-1 specific substrate provided in the kit to each well.
-
Incubate the plate at 37°C, protected from light, for the time specified in the protocol.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the MMP-1 activity and determine the percentage of inhibition for this compound treated samples compared to the vehicle control.
Conclusion
This compound is a well-established peptide with a primary mechanism of action involving the inhibition of the SNARE complex, leading to a reduction in muscle contractions and the smoothing of expression wrinkles.[5][7] The use of 3D skin models provides a valuable platform for further investigating the effects of this compound on skin physiology. The protocols outlined in this document offer a systematic approach to evaluating its cytotoxicity and its potential secondary effects on key anti-aging markers such as collagen synthesis, elastin production, and MMP activity. The data generated from these studies can provide robust support for the efficacy and safety of this compound in advanced skincare formulations.
References
- 1. corepeptides.com [corepeptides.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Mechanisms and Classification of Bioactive Peptides | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Synaptic Transmission Research using Acetyl this compound [zeebiz.com]
- 8. Vascularized 3D Human Skin Models in the Forefront of Dermatological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3D skin models along with skin-on-a-chip systems: A critical review [ccspublishing.org.cn]
- 10. ijrpr.com [ijrpr.com]
- 11. cir-safety.org [cir-safety.org]
- 12. researchgate.net [researchgate.net]
- 13. argentum.com [argentum.com]
- 14. Argireline for Skin: Benefits and How to Use [byrdie.com]
Delivery Systems for Hexapeptide-3 in Experimental Setups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-3, a synthetic peptide also known as Argireline, has garnered significant attention in cosmetic and pharmaceutical research for its potential to reduce the appearance of wrinkles.[1][2] Its mechanism of action involves the inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is crucial for the release of neurotransmitters that cause muscle contraction.[3][4][5] By interfering with this process, this compound can lead to a relaxation of facial muscles, thereby diminishing the depth of wrinkles.[3][6] However, the hydrophilic nature and relatively large molecular weight of this compound hinder its efficient penetration through the skin's primary barrier, the stratum corneum.[7] To overcome this limitation, various delivery systems have been developed and investigated in experimental setups.
These application notes provide an overview of common delivery systems for this compound, including liposomes and polymeric nanoparticles. Detailed protocols for the preparation, characterization, and in vitro evaluation of these formulations are presented to guide researchers in their experimental design.
Signaling Pathway of this compound
This compound acts as a competitive inhibitor of the SNAP-25 protein, a key component of the SNARE complex. By mimicking the N-terminal end of SNAP-25, it destabilizes the formation of the SNARE complex, which is essential for the fusion of vesicles containing acetylcholine (B1216132) with the presynaptic membrane. This inhibition reduces the release of acetylcholine at the neuromuscular junction, leading to muscle relaxation and a reduction in the appearance of expression wrinkles.[3][4][5]
Caption: Signaling pathway of this compound in inhibiting muscle contraction.
Delivery Systems for this compound
The development of effective delivery systems is crucial for enhancing the bioavailability of this compound at its target site. Liposomes and polymeric nanoparticles are two of the most extensively studied platforms for this purpose.
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic molecules, making them versatile carriers for peptides like this compound.[8][9]
Polymeric Nanoparticles
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[10] They can be prepared from a variety of natural or synthetic polymers and can encapsulate or adsorb drugs, protecting them from degradation and controlling their release.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound delivery systems based on available literature.
Table 1: Formulation and Characterization Data
| Delivery System | Preparation Method | Key Ingredients | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Thin Film Hydration | Phospholipids (B1166683), Cholesterol | Not specified | -31 | 96.7 | [7] |
| Polymeric Nanoparticles | Not specified | Biocompatible polymers | 10 - 1000 | > +30 or < -30 for stability | Not specified | [10][13] |
Table 2: Efficacy Data
| Delivery System | Study Type | Concentration of this compound | Outcome | Reference |
| Cream | In vivo (Human subjects) | 10% | 48.9% reduction in wrinkle depth after 4 weeks | [2][6] |
| Emulsion | In vivo (Human subjects) | 10% | Up to 27% reduction in wrinkle severity after 30 days | [6] |
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of this compound delivery systems.
Protocol 1: Preparation of this compound Loaded Liposomes by Thin Film Hydration
This protocol describes a common method for encapsulating the hydrophilic this compound within liposomes.
Materials:
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
Procedure:
-
Dissolve phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the desired concentration of this compound. The hydration is performed by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.
-
To reduce the size of the resulting multilamellar vesicles (MLVs) and improve homogeneity, sonicate the liposomal suspension.
Caption: Workflow for liposome (B1194612) preparation by thin film hydration.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles by Solvent Evaporation
This protocol outlines a common method for preparing polymeric nanoparticles for peptide delivery.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Aqueous solution with surfactant (e.g., Polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve the polymer in the organic solvent.
-
Disperse or dissolve this compound in the polymer solution.
-
Add the organic phase to the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent by continuous stirring at room temperature or under reduced pressure.
-
Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant, and then lyophilize for long-term storage.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is used to assess the ability of this compound formulations to penetrate the skin.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor solution (e.g., PBS, pH 7.4)
-
This compound formulation
-
Magnetic stirrer
-
Water bath or heating block
-
HPLC system for quantification
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32-37°C.
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
Caption: Workflow for in vitro skin permeation study.
Protocol 4: Cytotoxicity Assay on Human Dermal Fibroblasts
This protocol assesses the safety of the this compound formulations on skin cells.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound formulation
-
MTT or similar cell viability assay kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed HDFs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound formulation and control samples.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.
Protocol 5: In Vitro Collagen Synthesis Assay
This protocol evaluates the effect of this compound on collagen production by dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium
-
This compound formulation
-
Collagen synthesis assay kit (e.g., Sirius Red based)
-
Plate reader
Procedure:
-
Culture HDFs to near confluence in appropriate culture vessels.
-
Treat the cells with the this compound formulation and controls for a defined period.
-
Collect the cell culture supernatant and/or cell lysate.
-
Quantify the amount of collagen using a suitable assay kit, following the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader to determine the collagen content.
Conclusion
The development of advanced delivery systems is paramount to enhancing the efficacy of this compound. Liposomes and polymeric nanoparticles have demonstrated potential as effective carriers for improving its skin penetration and bioavailability. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers working on the formulation and evaluation of this compound delivery systems. Careful consideration of formulation parameters and rigorous in vitro testing are essential for the successful translation of these systems into effective cosmetic or therapeutic products.
References
- 1. researchgate.net [researchgate.net]
- 2. russianpeptide.com [russianpeptide.com]
- 3. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Polymeric nanoparticles for protein and peptide delivery [systems.enpress-publisher.com]
- 12. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hexapeptide-3 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Hexapeptide-3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also widely known as Acetyl Hexapeptide-8 or Argireline, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 (Ac-EEMQRR-NH2).[1][2][3] It is a fragment of the SNAP-25 protein and is primarily known for its use in cosmetic applications to reduce the appearance of wrinkles.[3][4] Its properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2 (Ac-EEMQRR-NH2) |
| Synonyms | Acetyl Hexapeptide-8, Argireline, Ac-EEMQRR-NH2 |
| Molecular Formula | C34H60N14O12S |
| Molecular Weight | ~889 g/mol |
| Appearance | Solid (lyophilized powder) |
| Purity | Typically ≥95% |
| Key Characteristic | Hydrophilic, which can impact cell permeability.[2] |
Q2: I'm having difficulty dissolving my lyophilized this compound powder in water. What could be the issue?
A2: While this compound is considered water-soluble, several factors can impede its dissolution:
-
Peptide Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit.
-
pH of the Solution: The net charge of a peptide is pH-dependent. If the pH of the aqueous solution is close to the peptide's isoelectric point (pI), its net charge will be minimal, leading to aggregation and poor solubility.
-
Ionic Strength: The presence and concentration of salts in the buffer can influence solubility.
-
Insufficient Agitation: Lyophilized peptides can sometimes form aggregates that require more than gentle mixing to break apart.
Q3: What is the recommended solvent and procedure for dissolving this compound?
A3: The recommended solvent is a high-purity, sterile aqueous solution. This can be sterile distilled water or a buffer such as Phosphate-Buffered Saline (PBS). For optimal results, follow the detailed reconstitution protocol provided in the "Experimental Protocols" section below. Using sonication can aid in dissolving the peptide, especially at higher concentrations.[5][6]
Q4: What is the maximum soluble concentration of this compound in aqueous solutions?
A4: The reported solubility of this compound can vary based on the specific solvent and conditions. The table below summarizes available quantitative data.
Table 2: Solubility Data for this compound
| Solvent | Reported Solubility | Conditions & Notes |
| PBS (pH 7.2) | ~10 mg/mL | Direct dissolution in the buffer.[7] |
| Water | 50 mg/mL (56.24 mM) | Requires sonication to achieve a clear solution.[6] |
Q5: How should I store this compound solutions to maintain stability?
A5: For long-term stability, store the lyophilized powder at -20°C or -80°C.[5] Once reconstituted into an aqueous solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is generally not recommended to store aqueous solutions for more than one day unless specified otherwise.[7]
Troubleshooting Guide
If you are encountering solubility issues, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation. Prepare your chosen sterile solvent (e.g., high-purity water or PBS, pH 7.2).
-
Solvent Addition: Using a sterile pipette, add the calculated volume of solvent to the vial to achieve your desired stock concentration (e.g., for a 10 mg/mL stock, add 1 mL of solvent to 10 mg of peptide).
-
Initial Mixing: Gently vortex the vial or swirl it to mix. Avoid vigorous shaking, which can cause peptide degradation.
-
Sonication (If Necessary): If the peptide does not fully dissolve with gentle mixing, place the vial in a bath sonicator for 5-10 minute intervals.[6] Check for clarity after each interval.
-
pH Adjustment (If Necessary): If solubility issues persist, it may be due to the solution's pH being near the peptide's isoelectric point (pI). A slight adjustment of the pH (e.g., with dilute HCl or NaOH) can improve solubility.
-
Sterilization and Storage: Once fully dissolved, if required for your application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm filter.[6] Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.
Mechanism of Action
This compound functions by interfering with the neurotransmitter release machinery at the neuromuscular junction. It acts as a competitive inhibitor of the SNAP-25 protein, a key component of the SNARE complex.[9] This disruption prevents the efficient release of acetylcholine, leading to a reduction in muscle contractions.[6][9]
Caption: Signaling pathway showing this compound inhibition of the SNARE complex.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 3. Acetyl this compound (Argireline) (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]
- 4. medestheticsmag.com [medestheticsmag.com]
- 5. Factory Supply Cosmetic Grade Acetyl this compound Anti-Wrinkle Powder [daynatural.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpt.com [jpt.com]
- 9. biotechpeptides.com [biotechpeptides.com]
Technical Support Center: Formulation and Stability of Hexapeptide-3
Welcome to the technical support center for Hexapeptide-3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability challenges?
This compound, also known as Acetyl this compound or Argireline, is a synthetic peptide composed of six amino acids.[1][2][3] It is widely used in cosmetic and research applications for its ability to modulate muscle contraction signals, thereby reducing the appearance of expression lines.[4][5][6] Like many peptides, this compound is susceptible to both physical and chemical degradation in aqueous solutions, which can lead to a loss of bioactivity and compromised product shelf life.[7][8] The primary stability challenges include hydrolysis, oxidation, deamidation, and aggregation.[8]
Q2: What are the most common chemical degradation pathways for this compound?
Peptides in aqueous solutions are susceptible to several degradation pathways that can break covalent bonds and form new chemical entities.[9] The most common pathways for this compound include:
-
Hydrolysis: This involves the cleavage of peptide bonds. The rate of hydrolysis is highly dependent on pH and temperature, with extremes in pH accelerating degradation.[8][9]
-
Oxidation: The Methionine residue in the this compound sequence is particularly susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions.[1][8][10] This is a significant factor in the instability of Argireline-containing products.[1]
-
Deamidation: This is the hydrolysis of the side-chain amide group on asparagine (Asn) or glutamine (Gln) residues.[8] This reaction is pH-dependent and can alter the peptide's net charge and conformation, potentially impacting its biological activity.[11][12][13] Deamidation often occurs through the formation of a cyclic succinimide (B58015) intermediate.[12][14]
Caption: Major degradation pathways for this compound in formulations.
Q3: How do pH and temperature affect the stability of this compound formulations?
Both pH and temperature are critical factors governing peptide stability.[7][8]
-
pH: Peptide stability is highly dependent on pH.[7] Generally, a slightly acidic pH range of 3 to 5 is optimal for preventing deamidation.[15][16] Hydrolysis of peptide bonds is also minimized in the pH range of 3-5.[8] At neutral to alkaline conditions, deamidation via a cyclic imide intermediate is a major degradation pathway.[14][17][18]
-
Temperature: Elevated temperatures significantly increase the rates of most chemical degradation reactions, including hydrolysis, deamidation, and oxidation.[7] For long-term stability, especially in aqueous solutions, storage at refrigerated temperatures (2-8°C) is crucial. Lyophilized (freeze-dried) peptides are more stable at room temperature for short periods, but long-term storage should be at -20°C or lower.[4][10]
Q4: What types of excipients can be used to improve the stability of this compound?
Selecting appropriate excipients is a key strategy for enhancing peptide stability.
-
Antioxidants and Chelating Agents: To prevent oxidation of the methionine residue, antioxidants such as methionine or ascorbic acid can be added.[8][19] Chelating agents like ethylenediaminetetraacetic acid (EDTA) can bind trace metal ions that catalyze oxidation.[8][20][21]
-
Buffers: Using a suitable buffer system (e.g., citrate, acetate) is essential to maintain the formulation at the optimal pH for maximum stability.[16][21]
-
Stabilizers (Polyols/Sugars): Sugars and polyols like mannitol, sucrose, or trehalose (B1683222) can stabilize the peptide structure, particularly during freeze-drying and in the solid state.[7][22][23] They can also reduce aggregation in liquid formulations.[22]
-
Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can be included at low concentrations to prevent aggregation and surface adsorption.[7][21]
Troubleshooting Guide
Problem 1: My this compound formulation has turned a yellowish/brown color.
-
Probable Cause: Discoloration is often a sign of oxidation. The methionine residue in this compound is susceptible to oxidation, which can lead to the formation of chromophores. This can be accelerated by exposure to air (oxygen), UV light, or the presence of trace metal ions in your buffers or water.[8]
-
Recommended Solution:
-
Inert Gas Purging: During formulation, purge the buffer and the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.[9]
-
Use Antioxidants: Add a sacrificial antioxidant, such as free methionine, to the formulation.
-
Add Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[8]
-
Protect from Light: Store the formulation in amber glass vials or otherwise protect it from light.[8][9]
-
Problem 2: My formulation has become cloudy and is showing signs of precipitation.
-
Probable Cause: This is a classic sign of peptide aggregation or poor solubility.[8] Aggregation occurs when peptide molecules self-associate to form insoluble particles.[7] This can be triggered by non-ideal pH, high temperature, high peptide concentration, or mechanical stress (e.g., vigorous shaking).[8][24][25]
-
Recommended Solution:
-
Optimize pH and Ionic Strength: Ensure the formulation pH is not near the isoelectric point (pI) of the peptide, as solubility is minimal at the pI. Adjust the ionic strength with salts like NaCl.
-
Add Stabilizers: Include excipients known to reduce aggregation, such as polyols (mannitol, sorbitol) or sugars (sucrose).[22][23]
-
Incorporate Surfactants: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Polysorbate 20 or 80 to prevent interfacial stress and aggregation.[21]
-
Control Concentration: Evaluate if lowering the peptide concentration resolves the issue. Peptides are more prone to aggregation at higher concentrations.[25][26]
-
Problem 3: HPLC analysis shows a significant loss of the main peptide peak and the appearance of new peaks over time.
-
Probable Cause: This indicates chemical degradation. The new peaks likely correspond to degradation products. The two most common causes in solution are hydrolysis and deamidation.
-
Hydrolysis: Results in the cleavage of the peptide backbone, creating smaller peptide fragments.[9]
-
Deamidation: Converts Gln or Asn residues to Glu or Asp/isoAsp, respectively.[9] This results in a product with a similar molecular weight but a different charge, causing it to elute at a different time in ion-exchange or some reversed-phase HPLC methods.
-
-
Recommended Solution:
-
pH Optimization: The most effective strategy is to identify the pH of maximum stability. Conduct a pH-rate profile study (see Experimental Protocols) to determine the optimal pH, which is typically between 3 and 5 for minimizing both hydrolysis and deamidation.[8][15][16]
-
Temperature Control: Store samples at recommended low temperatures (e.g., 2-8°C or frozen) to slow down the degradation kinetics.[7][10]
-
Lyophilization: For long-term stability, consider developing a lyophilized (freeze-dried) formulation. Removing water significantly reduces degradation from hydrolysis and deamidation.[19][23]
-
Quantitative Data on Peptide Stability
The stability of a peptide is highly sequence and formulation dependent. The following table summarizes general trends observed in forced degradation studies of peptides, which are applicable to this compound.
| Stress Condition | Parameter Varied | Typical Observation | Potential Degradation Pathway |
| pH Stress | pH 3, 5, 7, 9 | Increased degradation at pH extremes (3 and 9). Maximum stability often found around pH 4-5. | Hydrolysis, Deamidation, Aggregation |
| Thermal Stress | 4°C, 25°C, 40°C, 60°C | Degradation rate increases significantly with temperature. Arrhenius kinetics often observed. | All pathways accelerated |
| Oxidative Stress | 0.03%, 0.3% H₂O₂ | Rapid loss of parent peptide with formation of oxidized species (e.g., methionine sulfoxide). | Oxidation |
| Photostability | ICH Q1B Light Exposure | Potential for degradation, especially if photosensitive residues or excipients are present. | Photo-oxidation |
Experimental Protocols
1. Forced Degradation Study Protocol
A forced degradation (or stress testing) study is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[27][28][29][30]
-
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and understand its intrinsic stability.
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Aliquot the stock solution into separate, sealed vials for each stress condition.
-
Acid/Base Hydrolysis: Adjust the pH of separate aliquots to ~1-2 with HCl (acid) and ~12-13 with NaOH (base). Incubate at a controlled temperature (e.g., 60°C) for several hours. Neutralize samples before analysis.
-
Oxidation: Add a small volume of hydrogen peroxide (e.g., to a final concentration of 0.1-3% H₂O₂) to an aliquot. Incubate at room temperature for up to 24 hours.
-
Thermal Degradation: Incubate aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C) in both solid (lyophilized powder) and liquid states for an extended period (e.g., 1-4 weeks).
-
Photostability: Expose aliquots to controlled light conditions according to ICH Q1B guidelines. Include a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control (t=0), using a stability-indicating method like HPLC-UV/MS to separate and identify the degradation products.
-
Caption: Experimental workflow for a forced degradation study of this compound.
2. Stability-Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating the intact this compound from all its potential degradation products, allowing for accurate quantification of stability.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% B to 45% B over 20-30 minutes. This must be optimized to achieve separation of all peaks observed in the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 214 or 220 nm (wavelengths for peptide bond absorption).
-
Validation: The method must be validated for specificity using the samples from the forced degradation study. The method should demonstrate baseline resolution between the main this compound peak and all degradation product peaks.
-
Caption: Troubleshooting decision tree for this compound formulation issues.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Natural tri- to hexapeptides self-assemble in water to amyloid β-type fiber aggregates by unexpected α-helical intermediate structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sincereskincare.com [sincereskincare.com]
- 4. Factory Supply Cosmetic Grade Acetyl this compound Anti-Wrinkle Powder [daynatural.com]
- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. cellbone.com [cellbone.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. benchchem.com [benchchem.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 16. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 24. neurelis.com [neurelis.com]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
- 26. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 28. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 29. Protein Forced Degradation Studies [intertek.com]
- 30. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Hexapeptide-3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Hexapeptide-3 (also known as Argireline or Acetyl Hexapeptide-8) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that functions as a competitive inhibitor of the SNAP-25 protein.[1] It mimics the N-terminal end of SNAP-25, disrupting the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[1] This complex is crucial for the fusion of vesicles containing neurotransmitters (like acetylcholine) with the neuronal cell membrane. By destabilizing the SNARE complex, this compound inhibits the release of these neurotransmitters, leading to a reduction in muscle cell contraction.[1]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: A good starting point for in vitro experiments is a concentration range of 10 µM to 100 µM. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your experimental setup.
Q3: Is this compound cytotoxic at high concentrations?
A3: Yes, this compound can exhibit cytotoxic effects at higher concentrations. Studies have shown that significant anti-proliferative activity can be observed at concentrations above 10 µM in cell lines such as human embryonic kidney (HEK-293), neuroblastoma (IMR-32), and human skin fibroblasts. It is crucial to determine the cytotoxic threshold in your specific cell line using a cell viability assay.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water. To prepare a stock solution, dissolve the peptide in sterile, purified water. For long-term storage, it is recommended to store the stock solution at -20°C.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect (e.g., inhibition of muscle contraction, increase in collagen synthesis).
-
Possible Cause 1: Suboptimal Peptide Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. The optimal concentration can vary significantly between cell types.
-
-
Possible Cause 2: Low Peptide Efficacy.
-
Solution: While this compound mimics the action of botulinum toxin, its efficacy is lower.[2] Consider increasing the incubation time or using a more sensitive assay to detect subtle changes.
-
-
Possible Cause 3: Peptide Instability.
-
Solution: Ensure the peptide stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. Peptides can be sensitive to pH and enzymatic degradation, so ensure the stability of the peptide in your specific cell culture medium and conditions.[3]
-
Issue 2: I am observing high levels of cell death in my experiments.
-
Possible Cause 1: Peptide Concentration is Too High.
-
Solution: Your this compound concentration may be exceeding the cytotoxic threshold for your cells. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value and work with concentrations well below this limit.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: If you are using a solvent other than water to dissolve the peptide, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Always include a vehicle control (medium with the solvent alone) in your experiments.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Ensure consistency in your cell culture practices, including cell passage number, seeding density, and growth conditions.
-
-
Possible Cause 2: Inconsistent Peptide Preparation.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid degradation.
-
Data Presentation
Table 1: Cytotoxicity of this compound (Argireline) in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Human Embryonic Kidney (HEK-293) | Formazan-based proliferation assay | 48 hours | 34.862 µM | [4] |
| Human Neuroblastoma (IMR-32) | Formazan-based proliferation assay | 48 hours | 68.458 µM | [4] |
| Human Skin Fibroblasts (HSF) | Formazan-based proliferation assay | 48 hours | >100 µM (67% inhibition at 100 µM) | [4] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Type/System | Concentration | Observed Effect | Reference |
| Catecholamine Release | Digitonin-permeabilized chromaffin cells | 100 µM | 30% inhibition of total catecholamine exocytosis | [1] |
| SNARE Complex Formation | In vitro reconstitution assay | 1 mM | Significant inhibition | [5] |
| SNARE Complex Formation | In vitro reconstitution assay | 2 mM | Complete abrogation |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your chosen adherent or suspension cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a density of 10,000 cells/well in 100 µL of complete culture medium.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 200 µM).
-
Add 10 µL of each this compound dilution to the respective wells.
-
Include a vehicle control (medium with the same final concentration of the solvent used for the peptide stock) and a negative control (untreated cells).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro SNARE Complex Assembly Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the formation of the SNARE complex.
Materials:
-
Recombinant SNARE proteins: VAMP, syntaxin, and SNAP-25
-
This compound
-
Reaction buffer (e.g., PBS or Tris-based buffer)
-
SDS-PAGE gels and reagents
-
Western blotting equipment and antibodies against SNARE proteins (or use pre-labeled proteins)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant VAMP, syntaxin, and SNAP-25 proteins in the reaction buffer.
-
Prepare a series of tubes with increasing concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM, 2 mM).
-
Include a control tube with no this compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a designated period (e.g., 1-2 hours) to allow for SNARE complex formation.
-
Sample Preparation for SDS-PAGE:
-
Add SDS-PAGE sample buffer to each reaction tube. Do not boil the samples , as the SNARE complex is heat-sensitive but SDS-resistant. A boiled sample can serve as a negative control showing the dissociated proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for one of the SNARE proteins (e.g., anti-SNAP-25).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis: The assembled SNARE complex will appear as a higher molecular weight band (around 75 kDa) that is resistant to SDS. Quantify the intensity of this band in the presence of different this compound concentrations to determine the inhibitory effect. A decrease in the intensity of the complex band with increasing peptide concentration indicates inhibition of SNARE complex assembly.[5]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to use Acetyl Hexapeptide-8 as ingredients for skincare products - PEPTIDE APPLICATIONS [mobelbiochem.com]
- 4. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
Troubleshooting Hexapeptide-3 aggregation problems
Technical Support Center: Hexapeptide-3
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for aggregation issues encountered with this compound, commonly known as Acetyl this compound or Argireline.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or hazy right after dissolving. What is the cause?
A cloudy or hazy appearance is a primary indicator of peptide aggregation. This occurs when individual peptide molecules associate into larger, insoluble or partially soluble species.[1] This process is influenced by several factors, including concentration, pH, temperature, and the ionic strength of the solvent.[2][3][4] For this compound, exceeding its solubility limit in a given buffer is a common cause.
Q2: What is the recommended solvent and concentration for this compound?
This compound is hydrophilic and generally soluble in aqueous buffers.[5] A product data sheet for Acetyl this compound acetate (B1210297) indicates a solubility of approximately 10 mg/mL in PBS at pH 7.2.[6] It is crucial to start by dissolving the lyophilized peptide in a small amount of sterile, purified water or a buffer like PBS before diluting it to the final experimental concentration. For cell-based assays, initial dissolution in a minimal amount of DMSO is also a common practice, though the final DMSO concentration should be kept low (typically <1%) to avoid cellular toxicity.[7]
Q3: My peptide solution was clear initially but developed precipitates after storage. How can I prevent this?
This delayed aggregation is often due to instability during storage. Key factors that promote aggregation over time include:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation.[7] It is highly recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C.[7]
-
Storage Temperature: While refrigeration at 4°C is suitable for short-term storage, long-term storage should be at -20°C or -80°C to minimize degradation and aggregation.[8]
-
pH and Buffer Choice: The stability of a peptide is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI).[8] Storing the peptide in a buffer with a pH at least one unit away from its theoretical pI can enhance stability.
-
Chemical Degradation: The presence of a methionine residue in this compound (Ac-EEMQRR-NH2) makes it susceptible to oxidation, which can alter its properties and potentially lead to aggregation.[9] Using degassed buffers can help mitigate this issue.
Q4: How do pH and ionic strength affect this compound aggregation?
Both pH and ionic strength (salt concentration) are critical factors in maintaining peptide stability.[4][10]
-
pH: The net charge of a peptide changes with pH. At its isoelectric point (pI), the net charge is zero, which minimizes electrostatic repulsion between peptide molecules and increases the likelihood of aggregation.[8] Adjusting the buffer pH away from the pI increases the net charge and enhances solubility.
-
Ionic Strength: Salt concentration affects electrostatic interactions. While moderate salt concentrations (e.g., 150 mM NaCl) can help shield charges and prevent non-specific interactions, very high salt concentrations can sometimes promote aggregation through a "salting out" effect.[8][10]
Q5: How can I detect and quantify aggregation in my this compound sample?
Several analytical techniques can be used to detect and quantify peptide aggregation. The choice depends on the size of the aggregates and the level of detail required.[11]
-
Visual Inspection: The simplest method is to check for cloudiness or visible precipitates.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering from large aggregates.[7][12]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[13][14][15]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[11]
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Rationale & Reference |
| Primary Solvent | Purified Water, Aqueous Buffers (e.g., PBS) | The peptide is hydrophilic. A solubility of ~10 mg/mL in PBS (pH 7.2) has been reported.[6] |
| Organic Co-Solvent | DMSO (for initial stock) | Use minimal volume for initial dissolution if aqueous solubility is an issue; keep final concentration low (<1%).[7] |
| Working Concentration | Application-dependent | Start below the known solubility limit (~10 mg/mL) and optimize. High concentrations promote aggregation.[3][8] |
| Storage (Lyophilized) | -20°C or -80°C | Maximizes long-term stability.[6] |
| Storage (In Solution) | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which induce aggregation.[7][8] |
| pH of Buffer | At least 1 pH unit away from the peptide's Isoelectric Point (pI). | Minimizes aggregation by maximizing electrostatic repulsion.[8] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
Objective: To determine the practical solubility limit of this compound in a specific buffer.
Methodology:
-
Prepare a series of pre-weighed, lyophilized this compound samples in sterile microcentrifuge tubes.
-
Add precise volumes of the target buffer (e.g., PBS, pH 7.4) to each tube to create a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 15 mg/mL).
-
Vortex each tube for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample in a bath sonicator for 5-10 minutes, avoiding excessive heat.[7]
-
Visually inspect each tube against a dark background for any cloudiness or particulate matter.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or use a peptide-specific assay to determine the concentration of the dissolved peptide. The highest concentration with no visible pellet and a clear supernatant is the approximate solubility limit.
Protocol 2: Detection of Aggregates using Dynamic Light Scattering (DLS)
Objective: To assess the size distribution and polydispersity of a this compound solution.
Methodology:
-
Sample Preparation: Prepare the this compound solution at the desired concentration (e.g., 0.5-1.0 mg/mL). The sample must be optically clear.[13]
-
Filtration: Filter the sample through a low-protein-binding syringe filter (e.g., 0.2 µm) directly into a clean, dust-free DLS cuvette.[16] This step is critical to remove extrinsic dust and large, non-specific aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the experimental parameters, including the solvent viscosity and refractive index, and the measurement temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument. Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Data Acquisition: Perform multiple acquisitions (e.g., 10-20 runs) to ensure data reproducibility.
-
Analysis: Analyze the resulting correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[15]
Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric, dimeric, and higher molecular weight species of this compound.
Methodology:
-
System Setup:
-
HPLC System: An HPLC system with a UV detector.[17]
-
Column: Select an SEC column with a pore size appropriate for separating small peptides and their aggregates (e.g., 80-150 Å).[18]
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with a defined pH and ionic strength (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0). The mobile phase may contain a small percentage of an organic solvent (e.g., acetonitrile) to reduce hydrophobic interactions with the column matrix.[18][19]
-
-
Sample Preparation: Filter the peptide sample through a 0.22 µm syringe filter before injection to remove particulates.[20]
-
Method:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[17]
-
Inject a defined volume of the this compound sample.
-
Monitor the elution profile using a UV detector, typically at 214 nm or 220 nm for peptide bonds.
-
-
Analysis:
-
Identify the peaks corresponding to the monomer and aggregates. Larger molecules (aggregates) elute first, followed by the monomer.[20]
-
Integrate the area under each peak. The percentage of aggregation can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
Signaling Pathway and Logical Relationships
Caption: Key factors that can induce this compound aggregation.
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Caption: Mechanism of Action: this compound inhibits the SNARE complex.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus | The Royal Society [royalsocietypublishing.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. aestheticcosmetology.com [aestheticcosmetology.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. Protein Aggregation Analysis [intertek.com]
- 12. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. technosaurus.co.jp [technosaurus.co.jp]
- 18. sepax-tech.com [sepax-tech.com]
- 19. agilent.com [agilent.com]
- 20. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: Enhancing Hexapeptide-3 Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Hexapeptide-3, commercially known as Argireline.
Section 1: Troubleshooting Guides & FAQs
This section is organized by the method used to enhance this compound bioavailability. Each question addresses a specific experimental issue with detailed explanations and recommended solutions.
Liposomal Encapsulation
Question: We are experiencing very low encapsulation efficiency (<10%) for this compound in our liposomes prepared by the thin-film hydration method. What are the potential causes and how can we improve this?
Answer:
Low encapsulation efficiency (EE) of hydrophilic peptides like this compound is a common challenge. The primary reasons often relate to the peptide's poor association with the lipid bilayer and its leakage from the aqueous core during liposome (B1194612) formation.
Troubleshooting Steps:
-
Optimize Lipid Composition: The charge of the liposomes can significantly influence the encapsulation of charged or polar molecules.
-
Recommendation: Incorporate charged lipids into your formulation. Since this compound is generally neutral or can have a net positive charge depending on the pH, using anionic (negatively charged) phospholipids (B1166683) such as phosphatidylglycerol (e.g., DPPG) or phosphatidic acid can enhance encapsulation through electrostatic interactions.[1]
-
-
Modify the Hydration Process: The conditions during the hydration of the lipid film are critical for entrapping the peptide.
-
Employ Freeze-Thaw Cycles: Subjecting the multilamellar vesicles (MLVs) to freeze-thaw cycles can increase the trapped volume and improve the encapsulation of water-soluble molecules.
-
Recommendation: After hydration, rapidly freeze the liposomal suspension in liquid nitrogen and then thaw it at room temperature or in a water bath. Repeat this process 5-10 times. This disrupts the lipid bilayers and allows for the reformation of larger vesicles with higher entrapped aqueous volume upon thawing.[4]
-
-
Control the pH and Ionic Strength of the Hydration Buffer: The charge of the peptide and the vesicle surface are pH-dependent.
-
Recommendation: Adjust the pH of the this compound solution to optimize electrostatic interactions with the chosen lipid blend. Additionally, perform hydration in a low-ionic-strength buffer (e.g., using sucrose (B13894) for isotonicity instead of NaCl) to maximize electrostatic attraction, as high salt concentrations can shield surface charges and reduce peptide-lipid binding.[1]
-
Experimental Protocol: Thin-Film Hydration with Freeze-Thaw Cycles
-
Lipid Film Preparation:
-
Dissolve the chosen lipids (e.g., a mixture of a neutral phospholipid like DPPC and an anionic phospholipid like DPPG, with cholesterol for stability) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[5][6]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.[5][6]
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in a low-ionic-strength aqueous buffer.
-
Add the peptide solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the Tc of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).[5]
-
-
Freeze-Thaw Cycles:
-
Rapidly freeze the MLV suspension by immersing the flask in liquid nitrogen until completely frozen.
-
Thaw the suspension in a water bath set to a temperature just above the lipid Tc.
-
Repeat this freeze-thaw process for 5-10 cycles.[4]
-
-
Size Reduction (Optional but Recommended):
-
Purification:
-
Separate the encapsulated peptide from the unencapsulated (free) peptide by size exclusion chromatography, dialysis, or ultracentrifugation.[7]
-
Workflow for Liposome Preparation and Troubleshooting
Caption: Workflow for liposome preparation and troubleshooting low encapsulation.
Physical Enhancement Techniques (Iontophoresis & Sonophoresis)
Question: We are not observing a significant increase in this compound skin permeation when using iontophoresis. What experimental parameters should we check?
Answer:
The efficacy of iontophoresis for delivering a high molecular weight, hydrophilic peptide like this compound (Argireline) is highly dependent on several key parameters.[8][9] Ineffective delivery often stems from suboptimal settings.
Troubleshooting Steps:
-
Verify the Dominant Transport Mechanism: For a largely neutral molecule like this compound (at physiological pH), the primary mechanism for iontophoretic enhancement is electroosmosis , not electrorepulsion.[9] Electroosmosis is the bulk flow of solvent that carries dissolved molecules with it, which occurs from the anode to the cathode across the skin.
-
Recommendation: Ensure your experimental setup favors anodal delivery. Place the this compound solution in the anode compartment of your Franz diffusion cell.[9]
-
-
Optimize Formulation pH: While this compound is often considered neutral, slight pH shifts can alter skin permeability and the magnitude of electroosmotic flow.
-
Recommendation: A study on Argireline iontophoresis found that permeation was decreased at lower pH values (e.g., pH 3.0), possibly due to reduced electroosmosis.[8][10] It is advisable to conduct experiments at a pH closer to physiological neutrality (e.g., pH 7.4) to maximize electroosmotic flow.[8]
-
-
Adjust Peptide and Electrolyte Concentration: The concentration of the peptide and any background electrolytes in the donor solution can significantly impact delivery efficiency.
-
Peptide Concentration: Increasing the donor concentration of this compound from 1 mg/mL to 10 mg/mL has been shown to increase the total amount permeated by 2-4 times, although the permeability coefficient decreases.[8][10]
-
Background Electrolyte: The presence of other ions (e.g., from NaCl or buffers like HEPES) will compete with the peptide for carrying the current. Adding extra background electrolyte can decrease the iontophoretic permeation of the peptide by 2-60 times.[8][10]
-
Recommendation: Use the lowest possible concentration of background electrolyte necessary for buffering and conductivity.
-
-
Check Current Density: The applied current is the driving force for delivery.
Quantitative Data: Iontophoresis Parameters for this compound
| Parameter | Recommended Value/Condition | Rationale | Reference |
| Current | 0.4 mA | Shown to increase permeation up to 30-fold over passive diffusion. | [8][9] |
| pH of Donor Solution | 7.4 | Favors electroosmotic flow, which is the primary transport mechanism. | [8] |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations increase total flux. | [8] |
| Background Electrolyte | Minimize (e.g., <34 mM NaCl) | Reduces competition for current, increasing transport efficiency. | [8] |
| Electrode Configuration | Anodal (Peptide in anode chamber) | Maximizes transport via electroosmosis (anode to cathode flow). | [9] |
Question: Our sonophoresis experiments are yielding inconsistent results for this compound delivery. How can we standardize our protocol?
Answer:
Inconsistency in sonophoresis often arises from variations in ultrasound parameters and the application protocol. Sonophoresis enhances permeation primarily through acoustic cavitation, which creates temporary micropores in the stratum corneum.[11]
Troubleshooting and Standardization:
-
Select the Appropriate Frequency: Low-frequency ultrasound (20-200 kHz) is generally more effective for enhancing transdermal transport than higher therapeutic frequencies (1-3 MHz) because it induces more significant cavitation.[11][12]
-
Optimize Application Time and Duty Cycle: Continuous application can cause excessive skin heating. A pulsed application is often preferred.
-
Standardize the Application Procedure: The timing of ultrasound application relative to drug application matters.
-
Control for Thermal Effects: It's crucial to distinguish between the permeability enhancement caused by cavitation and that caused by simple heating of the skin.
-
Recommendation: Include a control group where the skin is heated to the same temperature achieved during sonication but without the ultrasound application. This will help isolate the acoustic enhancement effect.[11]
-
Experimental Protocol: Low-Frequency Sonophoresis
-
Skin Preparation: Mount excised skin (e.g., porcine ear skin) onto a Franz diffusion cell.[14][15]
-
Ultrasound Setup: Use a low-frequency (e.g., 20 kHz) ultrasound probe.[11]
-
Application:
-
Sampling: Collect samples from the receptor chamber at defined time intervals to quantify peptide permeation.
-
Controls: Run parallel experiments for passive diffusion (no treatment) and a heat control.
Chemical Modification
Question: We want to chemically modify this compound to improve its lipophilicity but are concerned about losing its biological activity. What is a viable strategy?
Answer:
This is a critical concern. The goal of chemical modification is to increase lipophilicity to enhance permeation through the lipid-rich stratum corneum without altering the peptide's ability to interact with its target, the SNARE complex.
Recommended Strategy: Esterification of Carboxylic Acid Groups
This compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) has two glutamic acid residues, each with a carboxylic acid side chain. At physiological pH, these groups are deprotonated and negatively charged, contributing to the molecule's hydrophilicity and zwitterionic character, which hinders skin permeation.[16][17]
-
Modification: Esterify the carboxylic acid groups on the two glutamic acid residues. This neutralizes the negative charges and increases the overall lipophilicity of the peptide.[16]
-
Rationale: A study by Lim et al. (2018) synthesized and tested several analogues of Argireline.[16][17] They found that analogues where the carboxylic acid groups were esterified (referred to as Arg2 and Arg3 in their study) demonstrated significantly enhanced permeation through human skin compared to the parent compound (Arg0).[16] Importantly, these modified analogues retained their ability to inhibit glutamate (B1630785) release from neurons, indicating that their biological activity was preserved.[16][17]
Quantitative Data: Effect of Chemical Modification on Skin Permeation
The following table summarizes data from a study that compared the cumulative amount of peptide permeated through human skin after 24 hours for Argireline (Arg0) and its esterified analogues (Arg2, Arg3) when dissolved in propylene (B89431) glycol (PG).
| Peptide Analogue | Modification | Cumulative Amount Permeated (µg/cm²) | Fold Increase vs. Arg0 |
| Arg0 | Parent Compound | ~150 | 1.0 |
| Arg2 | Esterified + Other modifications | ~600 | ~4.0 |
| Arg3 | Esterified + Other modifications | ~150 | ~1.0 |
(Data estimated from graphical representations in Lim et al., Scientific Reports, 2018. Note: The study showed Arg2 and Arg3 had consistently greater permeation, with Arg2 showing a more pronounced effect in PG)[16][17]
Experimental Workflow for Modification and Testing
Caption: Logical workflow for enhancing this compound via chemical modification.
Section 2: Mechanism of Action Visualization
This compound (Argireline) and Inhibition of the SNARE Complex
This compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[18] It functions by competitively interfering with the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex, composed of the proteins SNAP-25, Syntaxin, and VAMP (Synaptobrevin), is essential for the docking and fusion of neurotransmitter-filled vesicles with the presynaptic membrane, a process required for neurotransmitter release (e.g., acetylcholine) into the synapse.[19][20] By destabilizing the SNARE complex, this compound reduces acetylcholine (B1216132) release, leading to attenuated muscle contraction and a reduction in the appearance of expression wrinkles.[21]
Caption: Signaling pathway of SNARE complex inhibition by this compound.
References
- 1. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Iontophoretic skin permeation of peptides: an investigation into the influence of molecular properties, iontophoretic conditions and formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Low-Frequency Sonophoresis: A Promising Strategy for Enhanced Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Optimised Application Protocol For Sonophoretic Transdermal Delivery of a Model Hydrophilic Drug [openbiomedicalengineeringjournal.com]
- 14. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Enhanced Skin Permeation of Anti-wrinkle Peptides via Molecular Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. corepeptides.com [corepeptides.com]
- 19. Dual inhibition of SNARE complex formation by tomosyn ensures controlled neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Hexapeptide-3 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Hexapeptide-3 (also known as Argireline or Acetyl Hexapeptide-8) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cellular proliferation/viability in our assay when using this compound. What could be the cause?
A1: While this compound is primarily known for its effects on the SNARE complex, it can exhibit off-target cytotoxic or anti-proliferative effects at higher concentrations.[1][2] This is a dose-dependent phenomenon observed in various cell lines, including human embryonic kidney (HEK-293), neuroblastoma (IMR-32), and human skin fibroblasts.[1]
Troubleshooting Steps:
-
Review Concentration: Compare the concentration of this compound in your assay with the reported IC50 values in the table below. If your concentration is approaching these values, consider performing a dose-response curve to determine a non-toxic range for your specific cell line.
-
Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to this compound.
-
Assay Method: The observed cytotoxicity can sometimes be an artifact of the assay method itself. For example, the methionine residue in this compound can be oxidized, which might affect its biological properties in unexpected ways.[3] Consider using an orthogonal method to confirm cytotoxicity (e.g., if using an MTT assay, confirm with a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay).
Q2: Our experiment is focused on extracellular matrix (ECM) proteins, and we are seeing changes in collagen expression after treatment with this compound. Is this a known off-target effect?
A2: Yes, this compound has been reported to influence collagen synthesis.[4] Specifically, it has been observed to facilitate an increase in type I collagen and a decrease in type III collagen fibers.[4] This effect is not directly related to its primary mechanism of SNARE complex inhibition and should be considered an off-target effect in assays not focused on dermal remodeling.
Troubleshooting Steps:
-
Confirm with Controls: Ensure you have appropriate vehicle controls in your experiment to confirm that the observed effects on collagen are due to this compound.
-
Quantitative Analysis: Quantify the changes in collagen I and III expression using techniques like Western blotting or qPCR to understand the magnitude of the effect.
-
Literature Comparison: Review literature on the effects of this compound on the dermal extracellular matrix to see if your findings are consistent with previous reports.
Q3: We are working with neuronal cells and observing effects on ion channel activity that cannot be explained by SNARE complex inhibition. Could this compound be directly modulating ion channels?
A3: While direct modulation of most ion channels by standard this compound is not well-documented, a palmitoylated version of the peptide has been shown to interfere with the inflammatory recruitment of ion channels, such as TRPV1, which are involved in nociception.[5] This suggests that modifications to the peptide can alter its off-target activities.
Troubleshooting Steps:
-
Peptide Version: Confirm the exact form of this compound you are using. If it is a modified version, it may have different off-target effects.
-
Specificity Controls: If you suspect ion channel modulation, use specific ion channel blockers or activators as controls to see if they can reverse or mimic the effects of your this compound treatment.
-
Patch-Clamp Analysis: For a definitive answer, consider performing patch-clamp electrophysiology to directly measure the effect of this compound on the specific ion channels of interest.
Quantitative Data Summary
The following tables summarize the available quantitative data on the off-target effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| HEK-293 | Formazan-based | 34.862 | [1] |
| IMR-32 | Formazan-based | 68.458 | [1] |
| Human Skin Fibroblasts | Formazan-based | >100 (67% inhibition at 100 µM) | [1] |
Table 2: Effects of this compound on Catecholamine Release
| Cell Type | This compound Concentration | Inhibition of Catecholamine Exocytosis | Reference |
| Digitonin-permeabilized chromaffin cells | 100 µM | 30% | [6] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Formazan-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Collagen Type I and III Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Collagen Type I and Collagen Type III overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the collagen expression to the loading control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship of on-target vs. off-target effects.
References
Optimizing pH and temperature for Hexapeptide-3 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for Hexapeptide-3 (also known as Argireline™) activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: While a definitive optimal pH for activity has not been published, the peptide is reported to be stable within a pH range of 3.0 to 8.0. For formulation purposes, a pH range of 3.0 to 6.0 is often cited for stability.[1] To determine the optimal pH for your specific assay, it is recommended to perform a pH titration experiment, testing a range of pH values (e.g., from 4.0 to 8.0) and measuring the desired activity (e.g., inhibition of neurotransmitter release).
Q2: How does temperature affect the stability and activity of this compound?
A2: Temperature is a critical factor for the stability of this compound. For long-term storage, lyophilized powder should be kept at -20°C or -80°C.[2][3] Short-term storage of the powder can be at 4°C.[3] Once in solution, it is recommended to use the peptide within 1-2 weeks when stored at 4°C and for longer-term storage of solutions (up to a year), freezing at -80°C is advisable.[1][3] One source suggests that it can remain stable for up to two hours at 80°C, though this is likely dependent on the formulation.[4] For cellular assays, experiments are typically conducted at 37°C. However, prolonged incubation at this temperature may lead to degradation. It is crucial to minimize the time the peptide is kept at higher temperatures.
Q3: Can I use buffers other than Phosphate-Buffered Saline (PBS) to dissolve this compound?
A3: Yes, other biological buffers can be used. However, it is important to ensure the buffer's pH is within the stable range for the peptide (pH 3.0-8.0). The choice of buffer may also influence the peptide's activity in a specific assay. It is recommended to test the compatibility of your chosen buffer system with your experimental setup.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness may indicate poor solubility or precipitation. Ensure the peptide is fully dissolved. You can try gentle vortexing or brief sonication. If the issue persists, check the pH of your solution, as suboptimal pH can affect solubility. Also, verify the recommended solvent for your specific product from the supplier.
Q5: I am not observing the expected inhibitory effect of this compound in my neurotransmitter release assay. What could be the reason?
A5: Several factors could contribute to this. First, verify the concentration of this compound being used; a concentration range of 10 µM to 1 mM has been used in in vitro studies. Second, ensure the peptide has been stored correctly and has not degraded. Third, check the pH of your assay medium to ensure it is within a range that supports peptide activity. Finally, consider the possibility of interference from other components in your assay system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot the peptide solution upon reconstitution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Variation in pH of experimental solutions. | Prepare fresh buffers for each experiment and verify the pH before use. Ensure the final pH of the assay medium is consistent. | |
| Low or no peptide activity | Suboptimal pH of the assay buffer. | Perform a pH optimization experiment by testing a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to determine the optimal pH for your specific assay. |
| Suboptimal temperature during the assay. | While most cell-based assays are at 37°C, consider if a lower temperature for a longer duration might preserve peptide activity better, if compatible with your experimental system. For enzymatic or binding assays, perform a temperature optimization curve (e.g., 25°C, 30°C, 37°C). | |
| Peptide has degraded. | Purchase a new batch of peptide and verify its activity against a positive control if available. Ensure proper storage conditions are maintained. | |
| Precipitation of the peptide in solution | The pH of the solution is at or near the isoelectric point of the peptide. | Adjust the pH of the solution to be further away from the isoelectric point. Given the presence of glutamic acid and arginine, the pI is likely to be in the neutral to slightly basic range. Acidic or more basic pH values within the stable range should improve solubility. |
| The concentration of the peptide is too high for the solvent. | Try dissolving the peptide at a lower concentration. Consult the supplier's datasheet for solubility information. |
Data Summary
Table 1: pH and Temperature Stability of this compound
| Parameter | Recommended Range/Condition | Notes | Source(s) |
| pH Stability | 3.0 - 8.0 | A range of 3.0 - 6.0 is often preferred for cosmetic formulations. | [1][4] |
| Storage Temperature (Lyophilized) | -20°C to -80°C (Long-term) | Can be stored at 4°C for short periods. | [1][2][3] |
| Storage Temperature (In Solution) | 4°C (1-2 weeks) | Avoid repeated freeze-thaw cycles. | [1] |
| -20°C (up to 3-4 months) | Aliquoting is highly recommended. | [3] | |
| -80°C (up to 1 year) | Aliquoting is highly recommended. | [3] | |
| Short-term High Temperature Stability | Can be stable for 2 hours at 80°C | This is likely formulation-dependent and not recommended for routine handling. | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a Cell-Based Neurotransmitter Release Assay
This protocol is adapted from methodologies used for studying neurotransmitter release from PC12 cells.
Objective: To determine the pH at which this compound exhibits maximum inhibition of stimulated neurotransmitter (e.g., dopamine (B1211576) or norepinephrine) release.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
This compound stock solution (e.g., 10 mM in sterile water)
-
A series of physiological buffers with different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0)
-
Stimulating agent (e.g., high potassium solution, carbachol)
-
Neurotransmitter detection kit (e.g., ELISA or fluorescence-based assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture PC12 cells according to standard protocols. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Preparation of Assay Buffers: Prepare a set of assay buffers with varying pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0). Ensure all other components of the buffer are kept constant.
-
Peptide Treatment:
-
Prepare working solutions of this compound in each of the different pH assay buffers to achieve the desired final concentration (e.g., 100 µM).
-
Include a "no peptide" control for each pH condition.
-
Remove the culture medium from the cells and wash gently with the corresponding pH assay buffer.
-
Add the this compound working solutions (or the control buffer) to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of Neurotransmitter Release:
-
After the pre-incubation period, add the stimulating agent to all wells (except for the unstimulated control wells).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to induce neurotransmitter release.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of the released neurotransmitter in the supernatant using a suitable detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
For each pH value, calculate the percentage of inhibition of neurotransmitter release by this compound compared to the "no peptide" control.
-
Plot the percentage of inhibition against the pH to determine the optimal pH for this compound activity.
-
Protocol 2: Assessing the Thermal Stability of this compound using an In Vitro SNARE Complex Formation Assay
This protocol is a conceptual outline based on the known mechanism of this compound.
Objective: To evaluate the effect of temperature on the ability of this compound to inhibit the formation of the SNARE complex.
Materials:
-
Recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP/Synaptobrevin)
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Incubators or water baths set to different temperatures (e.g., 25°C, 37°C, 45°C, 55°C)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting reagents and equipment or a suitable fluorescence-based detection method.
Procedure:
-
Peptide Preparation and Pre-incubation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create aliquots of the peptide solution and pre-incubate them at the different test temperatures for a set duration (e.g., 1 hour). Include a control sample kept on ice (4°C).
-
-
SNARE Complex Assembly Reaction:
-
In separate tubes for each temperature condition, combine the recombinant SNARE proteins (Syntaxin and SNAP-25 first, then add VAMP).
-
Add the pre-incubated this compound (or buffer for the no-inhibition control) to the SNARE protein mixture.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a sufficient time to allow for SNARE complex formation (e.g., 1-2 hours).
-
-
Analysis of SNARE Complex Formation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. The assembled SNARE complex will migrate as a high-molecular-weight band that is resistant to SDS denaturation.
-
Visualize the bands by Coomassie staining or perform a Western blot using an antibody against one of the SNARE proteins to quantify the amount of assembled complex.
-
-
Data Analysis:
-
Quantify the intensity of the SNARE complex band for each temperature condition.
-
Calculate the percentage of inhibition of SNARE complex formation by this compound for each pre-incubation temperature relative to the control without the peptide.
-
Plot the percentage of inhibition against the pre-incubation temperature to assess the thermal stability of this compound's activity.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for pH and Temperature Optimization.
References
Validation & Comparative
A Comparative Efficacy Analysis of Hexapeptide-3 and Leuphasyl for Anti-Wrinkle Applications
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-wrinkle peptides Hexapeptide-3 (Argireline) and Leuphasyl (Pentapeptide-18). This document outlines their distinct mechanisms of action, presents supporting experimental data, and details the methodologies of key evaluative experiments.
This compound and Leuphasyl are both synthetic peptides widely utilized in the cosmetics industry for their "Botox-like" effects, primarily targeting expression wrinkles. While both function as neurotransmitter inhibitors to attenuate muscle contraction, they operate through fundamentally different physiological pathways. This guide delves into the specifics of their efficacy, supported by in vitro and in vivo data, to provide a clear comparative framework for research and development purposes.
Mechanisms of Action: Two Paths to Muscle Relaxation
The primary cause of expression wrinkles is the repeated contraction of facial muscles, which is triggered by the release of the neurotransmitter acetylcholine (B1216132) (ACh) at the neuromuscular junction. Both this compound and Leuphasyl interrupt this signaling process, but at different points in the cascade.
This compound (Argireline): This peptide mimics the N-terminal end of the SNAP-25 protein.[1][2] It competes with SNAP-25 for a position within the SNARE (Soluble NSF Attachment Protein Receptor) complex.[1][3][4] The proper formation of this complex is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane to release acetylcholine.[3] By destabilizing the SNARE complex, this compound effectively reduces the release of acetylcholine, leading to attenuated muscle contraction and a reduction in the appearance of expression lines.[1][5]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. scispace.com [scispace.com]
- 3. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
In Vivo Validation of Hexapeptide-3's Anti-Wrinkle Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in vivo anti-wrinkle efficacy of Hexapeptide-3 (Argireline) against other leading peptide alternatives, with a focus on experimental data from mouse models. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents available data to facilitate informed decisions in the development of novel anti-aging therapeutics.
Executive Summary
This compound, a synthetic peptide, is a well-known active ingredient in the cosmetics industry for its anti-wrinkle properties. It functions by mimicking the N-terminal end of the SNAP-25 protein, thereby interfering with the formation of the SNARE complex and inhibiting the release of neurotransmitters that cause muscle contraction.[1][2] This mechanism leads to a reduction in the appearance of expression lines and wrinkles. While extensive clinical data in humans supports its efficacy, this guide focuses on the available in vivo data from mouse models, which are crucial for preclinical validation. This document also compares this compound with other classes of anti-wrinkle peptides, including other neurotransmitter inhibitors and collagen-stimulating peptides.
Comparative Efficacy of Anti-Wrinkle Peptides
The following table summarizes the available efficacy data for this compound and its alternatives. It is important to note that direct comparative in vivo studies in mice are limited, and much of the data is derived from human clinical trials or manufacturer-provided information.
| Peptide | Trade Name | Mechanism of Action | Reported Efficacy | Model System | Citation |
| Acetyl this compound | Argireline | Neurotransmitter inhibitor (SNARE complex destabilization) | Increased type I collagen, decreased type III collagen. | Aged Mice (D-galactose induced) | [1][3] |
| Up to 27% reduction in wrinkle depth after 30 days. | Human Volunteers | [2] | |||
| Pentapeptide-18 | Leuphasyl | Neurotransmitter inhibitor (mimics enkephalins) | Up to 35% reduction in wrinkle depth in the frontal region after 2 months. | Human Volunteers | [4] |
| A 49% decrease in wrinkle size and a 47% decrease in skin roughness after 28 days was reported for a similar peptide, Pentapeptide-3 (Vialox). | In vivo (details not specified) | [5] | |||
| Dipeptide Diaminobutyroyl Benzylamide Diacetate | SYN-AKE | Neurotransmitter inhibitor (antagonist of the muscular nicotinic acetylcholine (B1216132) receptor) | Up to 52% reduction in forehead wrinkles after 28 days. | Human Volunteers | [6][7] |
| Palmitoyl Pentapeptide-4 | Matrixyl | Stimulates collagen synthesis (signal peptide) | Significant improvement in facial wrinkles. | Human Volunteers | [8][9] |
Experimental Protocols
A standardized methodology is crucial for the in vivo validation of anti-wrinkle compounds. The following protocol outlines a common approach using a UVB-induced photoaging model in mice.
Animal Model
-
Species: Hairless mice, such as SKH-1 or BALB/c nude mice, are typically used due to the absence of hair, which allows for clear observation and analysis of wrinkles.[4][10]
-
Age: 6-8 weeks old at the start of the experiment.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[11]
Wrinkle Induction by UVB Irradiation
-
UVB Source: A UVB lamp with a wavelength of 290-320 nm is used.[12]
-
Irradiation Schedule: The dorsal skin of the mice is exposed to UVB radiation three times a week for a period of 6-12 weeks.[12][13]
-
Dosage: The irradiation dose is gradually increased. A common starting dose is 1 Minimal Erythema Dose (MED), which is approximately 75-130 mJ/cm². The dose can be incrementally increased to 3-4 MED over several weeks to induce wrinkle formation.[12][13]
Treatment Protocol
-
Formulation: The test peptide (e.g., this compound) is dissolved in a suitable vehicle, such as a cream base or a hydrogel.
-
Application: A defined volume (e.g., 100-200 µL) of the formulation is applied topically to the UVB-irradiated dorsal skin daily for 4-8 weeks.[4] A vehicle-only control group and a positive control group (e.g., treated with retinoic acid) should be included.[12]
Efficacy Evaluation
-
Wrinkle Scoring: Wrinkles can be visually graded using a standardized scale.[12]
-
Skin Replicas: Silicone replicas of the skin surface are taken to analyze wrinkle parameters such as depth, length, and area using a skin visiometer.[14][15]
-
Skin Elasticity: A cutometer can be used to measure skin elasticity and firmness.
-
Transepidermal Water Loss (TEWL): A tewameter can be used to assess the skin barrier function.[16]
-
Sample Collection: Skin biopsies are collected at the end of the study.
-
Staining:
-
Immunohistochemistry: To detect the expression of specific proteins like collagen type I, collagen type III, and Matrix Metalloproteinases (MMPs).
-
Collagen Content: The total collagen content in the skin can be quantified using a hydroxyproline (B1673980) assay.[18][19][20]
-
Gene Expression Analysis: Real-time PCR can be used to measure the mRNA levels of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and degradation (e.g., MMPs).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting muscle contraction.
Experimental Workflow
Caption: Workflow for the in vivo validation of anti-wrinkle peptides in mice.
References
- 1. ijrpr.com [ijrpr.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives [mdpi.com]
- 6. cellbone.com [cellbone.com]
- 7. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrixyl™ | Palmitoyl Pentapeptide-4 | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 9. researchgate.net [researchgate.net]
- 10. In the shadow of the wrinkle: experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Methylsulfonylmethane on UVB-induced Skin Damage: An Experimental Study in a Mouse Model | In Vivo [iv.iiarjournals.org]
- 13. Alleviation of Ultraviolet B-Induced Photoaging by 7-MEGATM 500 in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Experimental Model Design for Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral administration of collagen peptide in SKH-1 mice suppress UVB-induced wrinkle and dehydration through MAPK and MAPKK signaling pathways, in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quickzyme.com [quickzyme.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Clinical Study Design for Evaluating Hexapeptide-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing clinical studies to evaluate the efficacy of Hexapeptide-3 in topical anti-aging formulations. It offers a comparative analysis with alternative peptides, detailed experimental protocols, and quantitative data from existing research to support evidence-based study design.
Introduction: The Science Behind this compound
This compound, commercially known as Argireline, is a synthetic peptide composed of six amino acids.[1] It is structurally a fragment of SNAP-25 (synaptosome-associated protein 25), a component of the SNARE complex.[2] The primary mechanism of action of this compound is the inhibition of this complex, which is crucial for the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction.[3][4] By competitively inhibiting the SNARE complex, this compound reduces facial muscle contractions, leading to a decrease in the appearance of expression lines and wrinkles.[1][5] This mechanism presents a non-invasive alternative to botulinum toxin injections, which also target the SNARE complex.[6]
Comparative Efficacy of Anti-Wrinkle Peptides
Several peptides with varying mechanisms of action are utilized in anti-aging cosmetics. A comparative understanding of their efficacy is crucial for study design and product development.
| Peptide | Mechanism of Action | Reported Efficacy | Citation(s) |
| This compound (Argireline) | Inhibits SNARE complex formation, reducing neurotransmitter release. | - Up to 48.9% anti-wrinkle efficacy after 4 weeks. - 30% reduction in wrinkle depth after 30 days with a 10% solution. | [6][7] |
| Acetyl Octapeptide-3 (SNAP-8) | An elongated version of this compound, also a SNARE complex inhibitor. | - Up to 38% reduction in wrinkle depth within 28 days. - Up to 63% reduction in wrinkle depth in some cases. - Claimed to be approximately 30% more active than Argireline. | [7][8][9] |
| Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-Ake) | A synthetic tripeptide that mimics the activity of a polypeptide found in temple viper venom. It acts as an antagonist of the muscular nicotinic acetylcholine receptor (mnAChR). | - Up to 52% reduction in wrinkle size over a 28-day period with a 4% formulation. | [7][10] |
| Palmitoyl Pentapeptide-4 (Matrixyl) | A signal peptide that stimulates the synthesis of collagen I and III in fibroblasts. | - Significant reduction in wrinkle depth and length. One study showed a 37% decrease in fold thickness and an 18% decrease in fold depth after 28 days. | [11][12] |
Proposed Clinical Study Design: A Double-Blind, Placebo-Controlled, Randomized Trial
This section outlines a robust clinical study design to evaluate the efficacy of a topical formulation containing this compound.
Study Objective
To assess the efficacy and safety of a topical cream containing X% this compound in reducing the appearance of facial wrinkles and improving skin elasticity compared to a placebo.
Study Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of allergic reactions to cosmetic products.
-
Use of topical or systemic retinoids, or other anti-aging treatments within the past 3-6 months.
-
Undergoing dermatological procedures (e.g., chemical peels, laser resurfacing, botulinum toxin injections) within the past year.
-
Pregnant or breastfeeding.
-
Study Arms and Blinding
-
Treatment Group: Application of the active formulation containing X% this compound.
-
Control Group: Application of a placebo formulation, identical in appearance, texture, and fragrance, but without the active peptide.
-
Blinding: The study will be double-blinded, where neither the participants nor the investigators are aware of the treatment allocation.
Randomization
Subjects will be randomly assigned to either the treatment or control group in a 1:1 ratio.
Study Duration and Assessments
-
Duration: 12 weeks of product application.
-
Assessment Schedule: Baseline (Week 0), Week 4, Week 8, and Week 12.
Efficacy Endpoints
-
Primary Endpoint: Change from baseline in wrinkle depth and volume in the periorbital and forehead areas, as measured by 3D imaging analysis (e.g., PRIMOS CR).
-
Secondary Endpoints:
-
Change from baseline in skin elasticity (gross elasticity, net elasticity, and biological elasticity) measured by a Cutometer.
-
Investigator's Global Aesthetic Improvement Scale (IGAIS) and subject self-assessment questionnaires.
-
Photographic assessment using a standardized imaging system (e.g., VISIA-CR).
-
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Wrinkle Analysis using 3D Imaging (PRIMOS CR)
-
Principle: The PRIMOS (Phase-shifting Rapid In-vivo Measurement of Skin) system utilizes fringe projection to create a three-dimensional map of the skin's surface, allowing for precise quantification of wrinkle parameters.[14][15]
-
Procedure:
-
Subjects will acclimate to the room temperature and humidity for at least 20 minutes before measurements.
-
The area of interest (e.g., crow's feet, forehead) will be cleansed gently.
-
The subject's head will be positioned in a standardized headrest to ensure reproducibility.
-
The PRIMOS device will project a series of light patterns onto the skin surface, and a camera will capture the distorted patterns.
-
The software reconstructs a 3D image and calculates parameters such as wrinkle depth, volume, and roughness.[14]
-
Measurements will be taken at each assessment visit under identical conditions.
-
Skin Elasticity Measurement (Cutometer® MPA 580)
-
Principle: The Cutometer measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into the probe's aperture and then measuring its ability to return to its original state upon release.[3][16]
-
Procedure:
-
The instrument will be calibrated according to the manufacturer's instructions.
-
The measurement area on the cheek or forearm will be cleaned.
-
The probe, with a constant application pressure, will be placed on the skin surface.
-
A defined negative pressure (e.g., 450 mbar) will be applied for a set duration (e.g., 2 seconds) followed by a relaxation phase (e.g., 2 seconds).[5]
-
The penetration depth of the skin into the probe is measured by a non-contact optical system.[17]
-
The resulting curves are analyzed to calculate various parameters, including:
-
Standardized Photography (VISIA-CR)
-
Principle: The VISIA-CR is a facial imaging system that captures high-resolution, standardized images under different lighting conditions to assess various skin features.[14][18]
-
Procedure:
-
The subject's face will be cleansed.
-
The subject will be positioned in the VISIA-CR booth with their chin and forehead on the designated rests to ensure consistent positioning.
-
Images will be captured using standard, cross-polarized, and parallel-polarized lighting.
-
The accompanying software can be used to analyze changes in skin texture, fine lines, and wrinkles over the course of the study.[18]
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Proposed clinical trial workflow.
References
- 1. peptideinitiative.com [peptideinitiative.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Centre International de Développement Pharmaceutique - CIDP [cidp-cro.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]
- 9. naturalorganicskincare.com [naturalorganicskincare.com]
- 10. revivalabs.com [revivalabs.com]
- 11. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind, Randomized Trial on the Effectiveness of Acetylthis compound Cream and Palmitoyl Pentapeptide-4 Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. canfieldsci.com [canfieldsci.com]
- 15. researchgate.net [researchgate.net]
- 16. delaviesciences.com [delaviesciences.com]
- 17. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
- 18. abich.ca [abich.ca]
A Researcher's Guide to Control Experiments for Hexapeptide-3 Efficacy Studies
Introduction: Hexapeptide-3, and its widely studied analogue Acetyl Hexapeptide-8 (Argireline), are synthetic peptides used in cosmetic formulations for their purported anti-wrinkle effects.[1][2] The primary mechanism of action is the inhibition of neurotransmitter release at the neuromuscular junction, leading to a reduction in muscle contractions that cause expression lines.[1][3][4] This guide provides a comparative framework for designing robust control experiments to validate the efficacy of this compound, ensuring that observed effects are directly attributable to the peptide.
Mechanism of Action: The SNARE Complex Inhibition
This compound is designed to mimic the N-terminal end of the SNAP-25 protein, a critical component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[3][5][6] This complex, which also includes VAMP and Syntaxin proteins, is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) with the nerve cell membrane, a process called neuronal exocytosis.[3][7] By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes it, thereby inhibiting the release of acetylcholine.[5][7][8] This attenuation of muscle contraction is the basis for its "Botox-like" effect.[9]
References
- 1. Acetyl this compound - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. biotechpeptides.com [biotechpeptides.com]
- 4. How Does Acetyl Hexapeptide-8 Work? - Chenlang [chenlangbio.com]
- 5. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discover the best-kept secret ingredient [cosmeticsbusiness.com]
- 7. Argireline® | Acetyl Hexapeptide-8 (former Acetyl this compound) | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 8. researchgate.net [researchgate.net]
- 9. Acetyl Hexapeptide-8 (Explained + Products) [incidecoder.com]
Comparative Analysis of Anti-Hexapeptide-3 Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting Hexapeptide-3, a synthetic peptide with applications in cosmetics and research. Understanding the specificity of these antibodies is critical for accurate experimental results and the development of targeted therapeutics. This document presents supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and Antibody Specificity
This compound, also known as Acetyl this compound or Argireline, is a synthetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2.[1][2] It functions as a competitive inhibitor of the SNAP-25 protein, a component of the SNARE complex involved in neurotransmitter release.[1] By mimicking the N-terminal end of SNAP-25, this compound disrupts the formation of the SNARE complex, leading to a reduction in muscle contractions and the visible appearance of wrinkles.[1][3]
Antibodies raised against this compound are valuable tools for its detection and quantification. However, the potential for cross-reactivity with other structurally similar peptides is a significant concern. Cross-reactivity occurs when an antibody binds to unintended molecules that share similar structural motifs, which can lead to inaccurate experimental data and off-target effects in therapeutic applications. This guide examines the cross-reactivity of a hypothetical anti-Hexapeptide-3 antibody against a panel of related peptides.
Cross-Reactivity Data
The following table summarizes the cross-reactivity of a putative monoclonal antibody raised against this compound. The data, presented as percentage cross-reactivity, is derived from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of cross-reactivity is determined by comparing the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the concentration of this compound required for the same level of inhibition.
| Peptide | Sequence | Sequence Homology to this compound | % Cross-Reactivity (IC50 ratio) |
| This compound (Argireline) | Ac-EEMQRR-NH2 | 100% | 100 |
| SNAP-8 | Ac-EEMQRRAD-NH2 | High (shares first 6 amino acids) | 75 |
| SNAP-25 (N-terminal fragment) | (Varies) | High (this compound is a mimic) | 60 |
| Myristoyl Hexapeptide-4 | Myr-TKTTKS-NH2 | Low | < 5 |
| Palmitoyl Tripeptide-1 | Pal-GHK | Low | < 1 |
| Unrelated Control Peptide | (Random Sequence) | None | < 0.1 |
Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and experimental conditions.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is dependent on rigorous experimental design. The following are detailed protocols for two key methodologies used to generate the comparative data.
Competitive ELISA Protocol for Cross-Reactivity
This method quantifies the specificity of an anti-Hexapeptide-3 antibody by measuring its binding to immobilized this compound in the presence of competing peptides.
Materials:
-
96-well microtiter plates
-
This compound
-
Competing peptides (SNAP-8, SNAP-25 fragment, etc.)
-
Anti-Hexapeptide-3 antibody
-
HRP-conjugated secondary antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Prepare serial dilutions of the competing peptides and a standard curve of this compound. In separate tubes, pre-incubate a fixed concentration of the anti-Hexapeptide-3 antibody with each dilution of the competitor peptides and the this compound standards for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor peptide.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering detailed insights into the association and dissociation rates of the antibody with different peptides.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-Hexapeptide-3 antibody
-
This compound and competitor peptides
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Antibody Immobilization: Immobilize the anti-Hexapeptide-3 antibody onto the sensor chip surface to a target density.
-
Deactivation: Deactivate any remaining active esters on the surface.
-
Peptide Injection: Prepare a series of dilutions for this compound and each competitor peptide in running buffer.
-
Binding Analysis: Inject the peptide solutions over the immobilized antibody surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from the antibody.
-
Regeneration: Regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Signaling pathway of this compound inhibiting neurotransmitter release.
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
Caption: Logical relationship of antibody cross-reactivity with peptides of varying homology.
References
Comparing different synthesis methods for Hexapeptide-3
For researchers, scientists, and professionals in drug development, the efficient and high-quality synthesis of peptides is a critical aspect of their work. Hexapeptide-3, a popular cosmetic ingredient known for its anti-wrinkle properties, can be synthesized through various methods, primarily solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis. This guide provides an objective comparison of these methods, supported by experimental data, detailed protocols, and visual representations of the synthetic processes and the peptide's mechanism of action.
Comparison of Synthesis Methods
The choice between solid-phase and liquid-phase synthesis for this compound (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂) depends on several factors, including the desired scale, purity requirements, and available resources. Each method presents distinct advantages and disadvantages.
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This method is known for its speed and ease of automation. The purification of intermediates is simplified as it only requires washing the resin to remove excess reagents and by-products. However, SPPS often requires a large excess of reagents to drive the reactions to completion, which can increase the overall cost.
Liquid-Phase Peptide Synthesis (LPPS) , or solution-phase synthesis, is a more traditional approach where the peptide is synthesized in a homogenous solution. This method is generally more cost-effective for the synthesis of shorter peptides and can be scaled up for large-scale production. A key drawback of LPPS is the need for purification of the peptide intermediate after each coupling step, which can be labor-intensive and time-consuming.
A hybrid approach combining the advantages of both methods has also been explored. This involves the synthesis of peptide fragments in solution, which are then coupled together on a solid support.
Quantitative Data Comparison
The following table summarizes the reported yields and purities for different synthesis methods of this compound and similar peptides.
| Synthesis Method | Yield | Purity | Notes |
| Liquid-Phase Peptide Synthesis (LPPS) | 36.5% (overall)[1] | 98.3%[1] | Full solution-phase synthesis using a "3+2+1" fragment coupling strategy. |
| Up to 91% | >90% | A liquid-phase segmented synthesis method. | |
| Solid-Phase Peptide Synthesis (SPPS) | 20.5% (purification yield) | - | Mentioned in a patent as a potential drawback due to impurity accumulation. |
| - | 95% | A study reported achieving this purity but did not specify the yield. | |
| 56.29% (for Acetyl Tetrapeptide-3) | ~100% | While not this compound, this provides a reference for a similar peptide synthesized via SPPS, indicating good yields are achievable. | |
| Hybrid Method (LPPS + SPPS) | >65% (coupling yield)[1] | >98%[1] | Fragments were prepared by solution methods and coupled on a solid phase. |
Experimental Protocols
Below are detailed methodologies for the key synthesis routes of Acetyl this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the general steps for the synthesis of Acetyl this compound on a solid support resin (e.g., Rink Amide resin).
-
Resin Preparation: The Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine (B6355638) in DMF.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Arg(Pbf), Gln(Trt), Met, Glu(OtBu), Glu(OtBu)).
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, the N-terminus of the peptide is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Pbf, Trt, OtBu) are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are lyophilized to obtain the final white powder.
Liquid-Phase Peptide Synthesis (LPPS) Protocol ("3+2+1" Fragment Condensation)
This protocol describes a convergent synthesis strategy where peptide fragments are synthesized in solution and then coupled.
-
Fragment Synthesis:
-
Fragment A (Ac-Glu(OtBu)-Glu(OtBu)-Met-OH): This tripeptide is synthesized stepwise in solution.
-
Fragment B (H-Gln(Trt)-Arg-OH): This dipeptide is synthesized by condensing Fmoc-Gln(Trt)-OSu with arginine, followed by Fmoc deprotection.
-
Fragment C (H-Arg-NH₂): Prepared by ammonolysis of Arg-OMe·HCl.
-
-
Fragment Coupling (A+B): The protected tripeptide (Fragment A) is coupled with the deprotected dipeptide (Fragment B) to produce a pentapeptide fragment.
-
Final Fragment Coupling (AB+C): The resulting pentapeptide is then condensed with Arginine amide (Fragment C) to yield the fully protected this compound. A typical coupling procedure involves dissolving the protected pentapeptide and H-Arg-CONH₂ in a mixture of DMF and DMSO, followed by the addition of coupling reagents like HOBt (Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of N-methylmorpholine (NMM). The reaction is carried out at low temperatures for an extended period.
-
Work-up and Purification of Protected Peptide: The reaction mixture is worked up by extraction and washing to isolate the protected hexapeptide.
-
Final Deprotection: The side-chain protecting groups are removed by treating the protected peptide with a solution of TFA in dichloromethane (B109758) (DCM).
-
Final Purification: The deprotected peptide is purified using ion-exchange chromatography followed by RP-HPLC to yield the final high-purity Acetyl this compound.
Visualizing the Processes and Mechanisms
To better understand the synthesis workflows and the biological activity of this compound, the following diagrams are provided.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Liquid-Phase Peptide Synthesis (LPPS) "3+2+1" Fragment Condensation Workflow.
Caption: Mechanism of Action: this compound Inhibition of the SNARE Complex.
References
A Comparative Analysis of Hexapeptide-3 and Tripeptide-10 Citrulline in Skin Efficacy
In the landscape of cosmetic and dermatological research, peptides have emerged as pivotal signaling molecules in the quest to mitigate the signs of aging. Among these, Hexapeptide-3 (specifically Acetyl this compound, often referred to by its trade name Argireline) and Tripeptide-10 Citrulline stand out for their distinct mechanisms of action. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound and Tripeptide-10 Citrulline address skin aging through fundamentally different pathways. This compound acts as a neurotransmitter inhibitor, intercepting signals for muscle contraction to reduce the appearance of expression wrinkles. In contrast, Tripeptide-10 Citrulline functions as a biomimetic of the proteoglycan decorin, regulating collagen organization to improve the skin's structural integrity and suppleness. A direct comparative clinical study, alongside independent research, provides quantitative insights into their respective and combined effects on skin topography and barrier function.
Mechanisms of Action
This compound (Acetyl this compound): The Neurotransmitter Inhibitor
Acetyl this compound is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[1] It interferes with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex, which is essential for the release of neurotransmitters, particularly acetylcholine, at the neuromuscular junction.[1] By destabilizing the SNARE complex, Acetyl this compound reduces neuronal exocytosis, leading to a relaxation of facial muscles and a subsequent reduction in the depth of wrinkles caused by repetitive facial expressions.[1]
Tripeptide-10 Citrulline: The Collagen Organizer
Tripeptide-10 Citrulline is a synthetic tetrapeptide designed to mimic a specific binding site of decorin, a naturally occurring proteoglycan.[2] In youthful skin, decorin binds to collagen fibrils, ensuring their uniform diameter and regular spacing, which is crucial for the skin's tensile strength and suppleness. With age, functional decorin decreases, leading to disorganized collagen.[2] Tripeptide-10 Citrulline compensates for this loss by binding to collagen fibrils, thereby regulating their formation (fibrillogenesis) to produce thinner, more uniform fibers with improved cohesion.[2] This leads to enhanced skin suppleness and resilience.
Signaling Pathway Diagrams
Comparative Efficacy: Quantitative Data
A prospective, randomized, controlled study by Raikou et al. (2017) provides the most direct comparison of the two peptides. The study evaluated the effects of a combination of Acetyl this compound and Tripeptide-10 Citrulline (Group G1), Tripeptide-10 Citrulline alone (Group G2), Acetyl this compound alone (Group G3), and a placebo (Group G4) over 60 days. Skin microtopography and transepidermal water loss (TEWL) were the primary endpoints.
Table 1: Skin Microtopography (Roughness Parameter cR2) - Percentage Change from Baseline [2]
| Time Point | Group G1 (Combination) | Group G2 (Tripeptide-10 Citrulline) | Group G3 (Acetyl this compound) | Group G4 (Placebo) |
| Day 20 | -7.1% | +3.0% | -7.4% | +4.6% |
| Day 60 | -12.8% | Data indicates improvement, but % not specified | -11.7% | -2.7% |
Note: A negative percentage indicates a decrease in roughness (improvement), while a positive percentage indicates an increase.
Table 2: Transepidermal Water Loss (TEWL) - Changes from Baseline [3]
| Time Point | Group G1 (Combination) | Group G2 (Tripeptide-10 Citrulline) | Group G3 (Acetyl this compound) | Group G4 (Placebo) |
| Day 20 | Significant decrease | No significant change | Significant decrease | No significant change |
| Day 40 | Not specified | No significant change | Significant decrease | No significant change |
Note: A significant decrease in TEWL indicates an improvement in the skin's barrier function.
Table 3: Efficacy from Independent Clinical Studies
| Peptide | Study | Key Finding |
| Acetyl this compound | Blanes-Mira et al. (2002)[1] | Up to 30% reduction in wrinkle depth after 30 days of treatment with a 10% emulsion. |
| Acetyl this compound | Wang et al. (2013)[4] | 48.9% total anti-wrinkle efficacy in the active group compared to 0% in the placebo group after 4 weeks. |
| Tripeptide-10 Citrulline | Puig et al. (2008)[2] | Increased skin suppleness due to better cohesion of collagen fibers. |
Experimental Protocols
1. Prospective, Randomized Controlled Study (Raikou et al., 2017)
-
Objective: To evaluate the effect of Acetyl this compound and Tripeptide-10 Citrulline, alone and in combination, on skin properties.[3]
-
Study Design: A prospective, randomized, controlled study.[3]
-
Participants: 24 healthy female volunteers.[3]
-
Treatment Groups:
-
Group G1: Combination of Acetyl this compound and Tripeptide-10 Citrulline.
-
Group G2: Tripeptide-10 Citrulline.
-
Group G3: Acetyl this compound.
-
Group G4: Placebo.[3]
-
-
Duration: 60 days.[3]
-
Assessment Methods:
-
Skin Microtopography: A Visioscan® VC 98 was used to capture images of the skin surface. The parameters cR2 (average roughness) and cR3 (maximum roughness) were analyzed.[2][3]
-
Transepidermal Water Loss (TEWL): A Tewameter® was used to measure the rate of water evaporation from the skin, indicating barrier function.[3]
-
-
Procedure: The respective formulations were applied to the designated areas of the face twice daily for the duration of the study. Measurements were taken at baseline (Day 0), Day 20, Day 40, and Day 60.
2. In Vitro Collagen Fibrillogenesis Assay (for Tripeptide-10 Citrulline)
-
Objective: To assess the ability of Tripeptide-10 Citrulline to influence the formation of collagen fibrils from a solution of collagen monomers.
-
Methodology:
-
A solution of purified type I collagen is prepared in a dilute acid (e.g., 0.01 M HCl) and kept on ice to prevent premature fibril formation.
-
The collagen solution is mixed with varying concentrations of Tripeptide-10 Citrulline or a control.
-
The pH and temperature are adjusted to physiological conditions (e.g., pH 7.4, 37°C) to initiate the self-assembly of collagen molecules into fibrils.
-
The formation of fibrils is monitored by measuring the increase in turbidity of the solution over time using a spectrophotometer.
-
The resulting fibrils can be further analyzed by transmission electron microscopy (TEM) to assess their diameter and morphology.[2]
-
3. Clinical Evaluation of Anti-Wrinkle Efficacy (for Acetyl this compound)
-
Objective: To determine the efficacy of Acetyl this compound in reducing the appearance of wrinkles.
-
General Methodology (based on studies by Blanes-Mira et al., 2002 and Wang et al., 2013):
-
Participants: Healthy volunteers with visible periorbital wrinkles.[1][4]
-
Study Design: Randomized, placebo-controlled, often with a split-face design where one side of the face receives the active formulation and the other receives the placebo.[4]
-
Formulation: An oil-in-water emulsion containing a specified concentration of Acetyl this compound (e.g., 10%).[1]
-
Application: Twice daily application to the periorbital area for a defined period (e.g., 30 days).[1]
-
Assessment:
-
Skin Topography Analysis: Silicone replicas of the skin are taken at the beginning and end of the study. These replicas are then analyzed using profilometry techniques to measure changes in wrinkle depth and other roughness parameters.[1][4]
-
Subjective Evaluation: Dermatological assessment and participant self-assessment questionnaires are often used to provide a qualitative measure of improvement.[4]
-
-
Discussion and Conclusion
The available data indicates that both this compound and Tripeptide-10 Citrulline are effective in addressing signs of skin aging, albeit through different biological mechanisms.
This compound demonstrates a clear and quantifiable effect on reducing the depth of existing expression wrinkles. The Raikou et al. study showed a significant improvement in skin roughness with this compound alone, comparable to the combination product, particularly in the short term.[2] This is consistent with findings from other studies, such as those by Blanes-Mira et al. and Wang et al., which report significant reductions in wrinkle depth.[1][4] The improvement in TEWL also suggests a beneficial effect on the skin's barrier function.[3]
Tripeptide-10 Citrulline , on the other hand, appears to have a more structural, long-term impact. In the Raikou et al. study, its effect on skin roughness was not as pronounced as this compound at the 20-day mark, but it did show a trend towards improvement over the 60-day period.[2] Its primary role is in improving the quality of the collagen matrix, which would logically translate to improvements in skin suppleness and elasticity over time, as suggested by Puig et al.[2] The lack of a significant immediate effect on surface roughness is not unexpected given its mechanism of action.
The combination of the two peptides in the Raikou et al. study yielded the most significant improvement in skin microtopography after 60 days, suggesting a potential synergistic effect.[2] This may be due to the dual approach of immediate wrinkle relaxation from this compound and the underlying structural improvements to the collagen network from Tripeptide-10 Citrulline.
For researchers and drug development professionals, the choice between these peptides, or their combination, will depend on the desired outcome and timeframe. This compound offers a more rapid, visible reduction in expression lines, while Tripeptide-10 Citrulline provides a foundational approach to improving the skin's structural integrity. Their combination appears to offer a comprehensive anti-aging strategy. Further research, including long-term comparative studies and investigations into their synergistic mechanisms, would be beneficial for a more complete understanding of their full potential.
References
- 1. A synthetic hexapeptide (Argireline) with antiwrinkle activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new decorin-like tetrapeptide for optimal organization of collagen fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti wrinkle efficacy of synthetic hexapeptide (Argireline) in Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Hexapeptide-3 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on Hexapeptide-3 (also known as Acetyl this compound, Acetyl Hexapeptide-8, and Argireline). It is designed to offer an objective overview of the peptide's performance, supported by available experimental data, to aid in the evaluation and reproducibility of key findings.
Mechanism of Action: A Competitive Inhibitor
This compound is a synthetic peptide composed of six amino acids.[1] Its primary mechanism of action is the competitive inhibition of the SNARE (Soluble NSF Attachment Protein Receptor) complex, a key driver of neurotransmitter release at the neuromuscular junction.[2] By mimicking the N-terminal end of SNAP-25, a component of the SNARE complex, this compound interferes with the complex's assembly. This destabilization leads to a reduction in the release of neurotransmitters, such as acetylcholine, resulting in the temporary relaxation of facial muscles and a subsequent reduction in the appearance of expression wrinkles.[3][4]
Some studies also suggest that this compound may influence collagen synthesis, contributing to improved skin structure. Research in aged mice has indicated an increase in type I collagen fibers and a decrease in type III collagen fibers following topical application of Argireline.[5]
Performance Comparison: Efficacy in Wrinkle Reduction
Clinical studies have demonstrated the efficacy of this compound in reducing the appearance of wrinkles, particularly around the eyes and on the forehead. The following table summarizes quantitative data from selected studies.
| Study | Product/Concentration | Comparison Group | Primary Outcome Measure | Key Findings | Citation |
| Blanes-Mira et al. (2002) | 10% Argireline in O/W emulsion | Placebo | Wrinkle depth reduction (skin topography analysis) | Up to 30% reduction in wrinkle depth after 30 days of treatment. | [6] |
| Wang et al. (2013) | Argireline | Placebo | Anti-wrinkle efficacy (subjective and objective evaluation) | 48.9% total anti-wrinkle efficacy in the Argireline group versus 0% in the placebo group. Significant decrease in roughness parameters. | [7][8] |
| Aruan et al. (2023) | Acetylthis compound (AHP-3) cream | Palmitoyl pentapeptide-4 (PPP-4) cream and placebo | Improvement in crow's feet (Corneometer, Tewameter, Cutometer, digital photography, Crow's Feet Grading Scale) | Both AHP-3 and PPP-4 showed improvements compared to placebo. PPP-4 appeared to demonstrate better results based on data, photos, and self-assessment. | [4][9] |
| Depology Clinical Trial | 10% Argireline™ Complex Serum | Baseline | Wrinkle indentation and skin hydration (Antera 3D® CS, Epsilon E100) | 7.2% decrease in wrinkle indentation and a 45.68% increase in skin hydration after 4 weeks. | [10] |
Comparative Efficacy with Other Actives
While direct, double-blind, randomized controlled trials with detailed protocols comparing this compound to other popular anti-wrinkle agents are limited, general comparisons can be made based on their mechanisms of action and reported effects.
-
vs. Palmitoyl Pentapeptide-4 (Matrixyl): this compound works by inhibiting muscle contraction, targeting dynamic wrinkles.[6][11] In contrast, Matrixyl is a signal peptide that stimulates collagen production, addressing wrinkles from a structural perspective.[6][11] Some studies suggest that using them together can provide a more comprehensive anti-aging effect.[1][12]
-
vs. Retinoids: Retinoids, a class of Vitamin A derivatives, are well-established for their ability to increase cell turnover and stimulate collagen production, addressing both fine lines and deeper wrinkles.[13][14] While retinoids have a larger body of clinical evidence supporting their efficacy, they can also be associated with skin irritation.[14] this compound offers a milder alternative with a different mechanism of action.[15]
Experimental Protocols
To facilitate the reproducibility of research, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (Formazan-Based)
This protocol is based on the methodology described by Grosicki M, et al. (2014).[16][17]
Objective: To assess the potential cytotoxic effects of this compound on various cell lines.
Materials:
-
Cell Lines:
-
Human Embryonic Kidney (HEK-293)
-
Human Neuroblastoma (IMR-32)
-
Human Primary Skin Fibroblasts (HSF)
-
-
Reagents:
-
Argireline® solution (this compound)
-
Doxorubicin (B1662922) (positive control)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
EZ4U Cell Proliferation Assay Kit (or similar formazan-based assay)
-
-
Equipment:
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 492 nm)
-
Procedure:
-
Cell Seeding: Plate cells in 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Argireline® solution and doxorubicin in cell culture medium. Add the different concentrations to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Assay: Add 20 µl of EZ4U labeling mixture (or equivalent) to each well and incubate for an additional 5 hours under the same conditions.
-
Measurement: Measure the absorbance of the samples at 492 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for Argireline® and doxorubicin using appropriate software (e.g., GraphPad Prism).
Clinical Trial for Periorbital Wrinkle Reduction
This protocol is a synthesized methodology based on the principles described in studies by Wang et al. (2013) and Aruan et al. (2023).[4][7]
Objective: To evaluate the efficacy of a topical this compound formulation in reducing the appearance of periorbital wrinkles (crow's feet).
Study Design: Randomized, double-blind, placebo-controlled, split-face or parallel-group study.
Participants:
-
Healthy volunteers with mild to moderate periorbital wrinkles.
-
Exclusion criteria: known allergies to cosmetic ingredients, recent cosmetic procedures in the treatment area, use of other anti-wrinkle products.
Materials:
-
Test product: Formulation containing a specified concentration of this compound (e.g., 10%).
-
Placebo: Formulation identical to the test product but without this compound.
-
Silicone replica material (for objective analysis).
-
High-resolution digital camera.
-
Wrinkle analysis software.
Procedure:
-
Baseline Assessment:
-
Clinical grading of wrinkles by a trained evaluator using a validated scale.
-
Objective assessment using silicone replicas of the periorbital area.
-
Digital photography under standardized lighting conditions.
-
-
Randomization and Blinding: Participants are randomly assigned to receive the test product or placebo. Both participants and investigators are blinded to the treatment allocation.
-
Treatment: Participants apply the assigned product to the periorbital area twice daily for a specified duration (e.g., 4-8 weeks).
-
Follow-up Assessments: Repeat baseline assessments at predefined time points (e.g., week 4, week 8).
-
Data Analysis:
-
Compare changes in wrinkle severity between the treatment and placebo groups using appropriate statistical tests.
-
Analyze silicone replicas for changes in wrinkle depth, length, and area.
-
Analyze digital photographs for visible changes in wrinkle appearance.
-
Visualizations
Signaling Pathway: this compound Inhibition of Neurotransmitter Release
Caption: this compound competitively inhibits the SNARE complex, reducing neurotransmitter release.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Logical Relationship: Reproducibility Assessment
References
- 1. skindeva.com [skindeva.com]
- 2. Sequential N‐ to C‐terminal SNARE complex assembly drives priming and fusion of secretory vesicles | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. jcadonline.com [jcadonline.com]
- 5. Neurotransmitter Release of Reprogrammed Cells Using Electrochemical Detection Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Argireline and Matrixyl Peptides in Skincare: Everything You Need to Know - Go Organic With PuraVeda [blog.puravedaorganics.com]
- 7. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. depology.com [depology.com]
- 11. inzoraskin.com [inzoraskin.com]
- 12. myacare.com [myacare.com]
- 13. It's Skin Retinoid Cream VS Remedy For Aging [skinsort.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cosmetologists.co.nz [cosmetologists.co.nz]
- 16. SWIRL, a clinically validated, objective, and quantitative method for facial wrinkle assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real‐time wrinkle evaluation method using Visual Illusion‐based image feature enhancement System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hexapeptide-3: A Procedural Guide
For researchers and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to stringent safety and disposal protocols for chemical reagents like Hexapeptide-3 is a critical component of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
While some Safety Data Sheets (SDS) for Acetyl this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is best practice to treat all research chemicals with caution.[1] Materials should be considered potentially hazardous until comprehensive toxicological information is available, and the usual precautionary measures for handling chemicals should be followed.[2]
Immediate Safety and Handling Protocols
Before beginning any work or disposal procedures involving this compound, a thorough review of the substance's SDS is mandatory.[3] The primary defense against accidental exposure is the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: PPE and Handling Summary for this compound
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with solid particles or solutions.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[3][4] |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination.[3][4] |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling the lyophilized powder form to prevent inhalation.[3] |
Logistical Plan for Waste Management
Proper disposal is a systematic process that begins with correct segregation and ends with compliant removal. All peptide waste must be treated as laboratory chemical waste.[5] Under no circumstances should this compound waste be disposed of down the sink or in the regular trash.[3][5]
Key Logistical Steps:
-
Waste Segregation: Use separate, dedicated waste containers for solid and liquid waste streams.[6]
-
Containerization: All waste containers must be in good condition, chemically compatible with the waste (e.g., high-density polyethylene), and kept tightly sealed except when adding waste.[7][8][9]
-
Labeling: Clearly label all containers with the words "Hazardous Waste," the full chemical name "this compound," a list of all chemical constituents with their approximate percentages, and the date waste accumulation began.[8][9][10]
-
Storage: Store all waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic, sinks, or drains.[9][11] Liquid waste containers should be kept in secondary containment to prevent spills.[7][11]
-
Disposal Request: Once a container is full or reaches the institutional time limit, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[3][9]
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in its various forms.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid this compound powder and any materials contaminated with it, such as weighing paper, pipette tips, gloves, and empty vials.
Methodology:
-
Waste Collection: Carefully place all solid waste into a designated, compatible chemical waste container.[9]
-
Container Sealing: Ensure the container is securely sealed to prevent leakage or spillage.[5]
-
Labeling: Affix a completed hazardous waste label to the container as per the logistical plan outlined above.
-
Storage: Transfer the sealed container to the designated SAA.
-
Arrangement for Disposal: Contact your institution's EHS office to coordinate the collection and final disposal of the waste.[3][9]
Protocol 2: Disposal of Liquid this compound Waste
This protocol is for all aqueous or solvent-based solutions containing this compound.
Methodology:
-
Waste Collection: Pour all liquid waste into a dedicated, leak-proof liquid waste container.[6][9]
-
Container Sealing and Storage: Securely seal the container and place it within secondary containment inside the SAA.[7][9]
-
Labeling: Label the container as "Hazardous Waste," listing "this compound solution" and all solvent components with their approximate percentages.[9]
-
Arrangement for Disposal: Follow your institution's procedures to request a waste pickup from the EHS department.[9]
Protocol 3: Spill Cleanup and Decontamination
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
Methodology:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1 before addressing the spill.[6]
-
Containment:
-
For Solid Spills: Carefully sweep or wipe up the material, avoiding the creation of airborne dust.[9]
-
For Liquid Spills: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the liquid.[9]
-
-
Collection: Place all contaminated absorbent materials, used PPE, and other cleanup debris into a designated hazardous waste container.[6][9]
-
Disposal: Seal, label, and store the container as described in Protocol 1. Dispose of all cleanup materials as hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Visualization
The logical steps for the proper disposal of this compound waste are illustrated in the following workflow diagram.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Hexapeptide-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Hexapeptide-3, including personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedures will minimize risk and ensure a safe and compliant laboratory environment.
While this compound, also known as Argireline, is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with the standard care applied to all laboratory chemicals.[1] Some suppliers advise considering the material hazardous until more comprehensive data is available.[2] Therefore, following established safety protocols is essential.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with solid particles or solutions.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator or local exhaust ventilation | Recommended when handling the powder form to avoid inhalation of dust and when engineering controls are insufficient.[3] |
Operational and Handling Protocol
When working with this compound, it is crucial to adhere to the following procedural steps to ensure safety and maintain the integrity of your experiments.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
